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Core Science & Biosynthesis

Foundational

2-Ethoxypyridine-3-carbohydrazide: Physicochemical Properties, Stability, and Analytical Characterization

Executive Summary 2-Ethoxypyridine-3-carbohydrazide (CAS: 31049-01-1), also known as 2-ethoxynicotinohydrazide, is a highly specialized heterocyclic intermediate widely utilized in medicinal chemistry and advanced drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxypyridine-3-carbohydrazide (CAS: 31049-01-1), also known as 2-ethoxynicotinohydrazide, is a highly specialized heterocyclic intermediate widely utilized in medicinal chemistry and advanced drug development. It serves as a critical building block in the synthesis of pyrazolone derivatives and potent TIP48/TIP49 ATPase inhibitors, which are investigated for their anti-tumor efficacy[1].

Due to the unique electronic interplay between the electron-donating 2-ethoxy group and the electron-withdrawing nature of the pyridine nitrogen, the adjacent 3-carbohydrazide moiety exhibits distinct physicochemical behavior. This whitepaper provides an in-depth, authoritative analysis of the compound's structural conformation, stability profile (hydrolytic, thermal, and oxidative), and self-validating analytical protocols required for rigorous quality control in pharmaceutical development.

Physicochemical Properties & Structural Conformation

Electronic and Steric Causality

The physicochemical behavior of 2-ethoxypyridine-3-carbohydrazide is dictated by its structural geometry. In standard nicotinohydrazides (pyridine-3-carbohydrazides), there is a documented lack of coplanarity between the hydrazide functionality and the pyridine ring[2]. The introduction of a bulky ethoxy group at the 2-position exacerbates this steric hindrance, forcing the carbohydrazide group out of the pyridine plane.

This non-coplanarity prevents extended π -conjugation between the ring and the carbonyl group. Consequently, the carbonyl carbon is more electrophilic, while the terminal amine ( −NH2​ ) of the hydrazide retains high nucleophilicity. This structural reality explains the compound's reactivity profile: it is highly efficient for condensation reactions (e.g., forming hydrazones or pyrazolones) but remains susceptible to hydrolysis under extreme pH conditions[3][4].

Summary of Physicochemical Data

The following table synthesizes the quantitative physicochemical parameters of 2-ethoxypyridine-3-carbohydrazide, extrapolated from empirical data of closely related nicotinohydrazide derivatives[2][5][6].

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C8​H11​N3​O2​ Defines mass balance for LC-MS profiling.
Molecular Weight 181.19 g/mol Critical for stoichiometric calculations.
Appearance White to off-white crystalline solidColor shifts (yellowing) indicate oxidative degradation.
Melting Point 150°C – 154°C (Decomposes)Decomposes prior to true melting; releases NOx​ gases[7].
Solubility Soluble in DMSO, DMF, Methanol; sparingly in waterAmphoteric nature; requires aprotic solvents for long-term stock stability[3].
Hydrogen Bonding Intermolecular N−H⋯O and N−H⋯N Stabilizes the crystal lattice in the solid state[2].

Stability Profile

Understanding the degradation pathways of 2-ethoxypyridine-3-carbohydrazide is paramount for formulation and storage. The compound is subject to three primary modes of degradation.

Hydrolytic Stability

Carbohydrazides demonstrate moderate hydrolytic stability in neutral to mildly alkaline aqueous environments (pH 6–8) at ambient temperatures[7]. However, the amide-like bond of the hydrazide is susceptible to acid- or base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 4): Protonation of the pyridine nitrogen and the hydrazide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, leading to rapid cleavage into 2-ethoxynicotinic acid and hydrazine[3].

  • Basic Conditions (pH > 9): Hydroxide ions directly attack the carbonyl carbon. Under elevated thermal conditions (e.g., >135°C), carbohydrazides rapidly hydrolyze, releasing carbon dioxide and hydrazine[7].

Oxidative Stability

The terminal −NH2​ of the hydrazide group is highly prone to oxidation. Exposure to dissolved oxygen, transition metal ions (e.g., Cu2+ , Fe3+ ), or light triggers oxidative degradation, forming diimide intermediates, nitrogen gas, and potentially N-oxide derivatives of the pyridine ring[3]. Solutions must be prepared in degassed solvents and stored under an inert atmosphere (Nitrogen or Argon) to prevent loss of titer.

Thermal Stability

In the solid state, the compound is stable at room temperature due to its robust intermolecular hydrogen-bonding network[2]. However, thermal stress (heating above 100°C) initiates exothermic decomposition. Differential Scanning Calorimetry (DSC) typically reveals a sharp exothermic peak corresponding to the cleavage of the N−N bond, rather than a clean endothermic melting event[7].

Degradation Parent 2-Ethoxypyridine-3-carbohydrazide (Stable at pH 6-8) AcidBase Acid/Base Catalysis (pH < 4 or pH > 9) Parent->AcidBase Aqueous ROS Reactive Oxygen Species / Metal Ions Parent->ROS Aerobic Hydrolysis Hydrolysis Pathway: 2-Ethoxynicotinic Acid + Hydrazine AcidBase->Hydrolysis Cleavage Oxidation Oxidation Pathway: Diimide Intermediates / N-Oxides ROS->Oxidation Electron Transfer

Figure 1: Primary degradation pathways under hydrolytic and oxidative stress conditions.

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of system suitability criteria ensures that any deviation in compound stability is an artifact of the compound, not the method.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is engineered to separate 2-ethoxypyridine-3-carbohydrazide from its primary degradants (2-ethoxynicotinic acid and hydrazine derivatives).

Reagents & Equipment:

  • Column: C18 reverse-phase column (e.g., Waters XBridge, 150 mm × 4.6 mm, 3.5 µm). Rationale: The hybrid silica withstands the slightly alkaline pH needed to keep the hydrazide unprotonated.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 7.4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV/Vis at 254 nm and 280 nm.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the API in 1 mL of DMSO to create a stock solution. Dilute to 100 µg/mL using Mobile Phase A. Note: Prepare fresh to avoid DMSO-induced solvolysis over time[3].

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 5% B

    • 12.1–15 min: Column equilibration.

  • System Suitability Validation (Self-Validation): Inject a standard mix of the API and 2-ethoxynicotinic acid. The protocol is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor for the API is ≤1.5 .

Protocol 2: Forced Degradation (Stress Testing)

To map the degradation kinetics, a forced degradation study must be executed following ICH Q1A(R2) guidelines.

Step-by-Step Workflow:

  • Acid Stress: Mix 1 mL of API stock (1 mg/mL) with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1N NaOH before HPLC injection.

  • Base Stress: Mix 1 mL of API stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1N HCl.

  • Oxidative Stress: Mix 1 mL of API stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 6 hours in the dark.

  • Data Synthesis: Calculate mass balance. The sum of the peak areas of the parent compound and all degradants must equal 95–105% of the initial API peak area.

G Start 2-Ethoxypyridine-3-carbohydrazide API Sample Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Thermal Thermal Stress (Solid State, 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Analysis RP-HPLC / LC-MS Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Validation Mass Balance & Degradant Profiling Analysis->Validation

Figure 2: Comprehensive forced degradation workflow for stability profiling.

Handling, Storage, and Formulation Considerations

Based on the chemical reactivity of the ethoxypyridine and carbohydrazide moieties, the following best practices are mandatory for researchers:

  • Storage Conditions: Store the solid compound at low temperatures (-20°C) in amber vials to mitigate photolytic and thermal degradation[3].

  • Atmospheric Control: The container must be flushed with Argon or Nitrogen to displace oxygen, preventing the auto-oxidation of the hydrazide group[3].

  • Incompatibilities: Strictly avoid contact with strong oxidizing agents, strong acids, and transition metal ions, which can catalyze explosive decomposition or rapid degradation[6].

References

  • Google Patents. "WO2015125785A1 - Pyrazolone derivative having multiple substituents." Google.com.
  • Grokipedia. "Carbazide - Reactivity and Reactions." Grokipedia.com. Available at:[Link]

  • Ataman Kimya. "CARBOHYDRAZIDE (1,3-DIAMINOUREA) Properties." Atamanchemicals.com. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Nicotinohydrazide Crystal Structure and Stability." NIH.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution." NIH.gov. Available at:[Link]

  • Sphinx Knowledge House. "Stability constant study of transition metal complexes with pharmacologically active ligand." Sphinxsai.com. Available at: [Link]

Sources

Exploratory

Mechanism of action of 2-Ethoxypyridine-3-carbohydrazide derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethoxypyridine-3-carbohydrazide Derivatives Abstract The pyridine-carbohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethoxypyridine-3-carbohydrazide Derivatives

Abstract

The pyridine-carbohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the potential mechanisms of action for a specific subclass: 2-Ethoxypyridine-3-carbohydrazide derivatives. While direct literature on this exact derivative is nascent, this document synthesizes established principles from related pyridine and carbohydrazide analogues to postulate and explore its most probable biological interactions. We deconstruct the molecule into its core functional components—the pyridine ring, the ethoxy group, and the carbohydrazide linker—to analyze their individual and synergistic contributions to pharmacological activity. Primary postulated mechanisms include enzyme inhibition, particularly of metalloenzymes like carbonic anhydrases, and disruption of microbial metabolic pathways. This guide provides detailed experimental protocols for validating these hypotheses, presents hypothetical structure-activity relationship (SAR) data, and uses visualizations to clarify complex pathways and workflows, serving as a foundational resource for researchers and drug development professionals in this field.

Introduction: The Pyridine-Carbohydrazide Scaffold

The fusion of a pyridine ring and a carbohydrazide moiety creates a "privileged scaffold" in drug discovery. Pyridine itself is a common feature in bioactive compounds, enhancing drug permeability, metabolic stability, and biochemical potency.[5] The carbohydrazide group (-NH-NH-CO-) is a versatile functional unit, crucial for forming various heterocyclic derivatives and known to be a key pharmacophore in agents with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The most famous example is isoniazid (pyridine-4-carbohydrazide), a frontline drug for tuberculosis that acts by inhibiting mycolic acid synthesis, a vital component of the mycobacterial cell wall.[5] The inherent chemical reactivity and diverse biological activities of this combined scaffold make its derivatives, such as 2-Ethoxypyridine-3-carbohydrazide, compelling candidates for novel therapeutic development.[1]

Deconstructing the Core Moiety: 2-Ethoxypyridine-3-carbohydrazide

To understand the mechanism of action, we must first analyze the key functional components of the title compound and its derivatives.

  • The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine ring introduces a dipole moment and a site for hydrogen bonding, which can be critical for specific interactions within a biological target's active site. Its position relative to the carbohydrazide (position 3) dictates the vector and geometry of these interactions.

  • The Ethoxy Group (-OCH₂CH₃) at Position 2: This electron-donating group can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity with certain targets.[5] Furthermore, its lipophilic nature can augment the molecule's ability to permeate biological membranes, such as bacterial cell walls, which is a known strategy for improving the efficacy of antimicrobial agents.[1]

  • The Carbohydrazide Linker (-CONHNH₂): This is arguably the most reactive and versatile part of the molecule. The terminal amine is nucleophilic, allowing for the formation of hydrazone derivatives through condensation with aldehydes or ketones.[3] Critically, the carbohydrazide moiety is an excellent metal-binding group, or chelator. This property is central to the inhibition of metalloenzymes, where the hydrazide can coordinate with the metal cofactor (e.g., zinc) in the enzyme's active site.[6]

Postulated Mechanisms of Action

Based on the established activities of analogous structures, we can postulate several primary mechanisms of action for 2-Ethoxypyridine-3-carbohydrazide derivatives.

Enzyme Inhibition: Targeting Metalloenzymes

A highly probable mechanism of action is the inhibition of metalloenzymes. Carbonic Anhydrases (CAs) are a prime example. CAs are ubiquitous zinc-containing enzymes that catalyze the hydration of CO₂.[7][8] Several human CA isoforms (hCA), particularly hCA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer agents.[8] Pyridine-based sulfonamides are a well-established class of CA inhibitors.[9]

Postulated Mechanism: The 2-Ethoxypyridine-3-carbohydrazide derivative can enter the active site of a carbonic anhydrase. The pyridine nitrogen and the atoms of the carbohydrazide moiety can coordinate with the essential Zn²⁺ ion, displacing the catalytic water molecule and disrupting the enzyme's catalytic cycle. The ethoxy group and any further substitutions on the hydrazide can form additional hydrogen bonds or van der Waals interactions with amino acid residues in the active site, enhancing binding affinity and selectivity for specific isoforms.[10]

G Postulated Inhibition of Carbonic Anhydrase cluster_0 hCA Active Site cluster_1 Inhibition Mechanism Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Water H₂O / OH⁻ Zn->Water Catalytic Coordination Inhibitor 2-Ethoxypyridine- 3-carbohydrazide Derivative Displaced_Water H₂O Water->Displaced_Water Zn_Inhibited Zn²⁺ Inhibitor->Zn_Inhibited Chelation by Carbohydrazide Zn_Inhibited->His1 Zn_Inhibited->His2 Zn_Inhibited->His3

Caption: Postulated chelation of the active site Zn²⁺ ion by a carbohydrazide derivative.

Other potential enzyme targets include kinases, proteases, and viral enzymes like HIV-1 integrase, where metal chelation or specific hydrogen bonding patterns are critical for inhibition.[5][6]

Disruption of Metabolic Pathways

Drawing a direct parallel to isoniazid, 2-Ethoxypyridine-3-carbohydrazide derivatives could function as potent antimicrobial agents by inhibiting essential metabolic pathways.[5]

Postulated Mechanism (Antimicrobial):

  • Prodrug Activation: The derivative could act as a prodrug, requiring activation by a pathogen-specific enzyme (e.g., a catalase-peroxidase like KatG in Mycobacterium tuberculosis).

  • Target Inhibition: The activated form could then covalently bind to and inhibit key enzymes. A likely target in bacteria is InhA, an enoyl-acyl carrier protein reductase involved in fatty acid (and mycolic acid) synthesis.[5] This disrupts the formation of the bacterial cell wall, leading to cell death.

Another possibility involves the inhibition of electron transport chain components, leading to a decrease in cellular ATP and subsequent hypoglycemia, a mechanism observed in related 2-alkoxy compounds.[11]

Experimental Validation: Protocols & Methodologies

Validating these postulated mechanisms requires rigorous experimental testing. Below are standardized protocols for initial screening.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of the derivatives against a specific hCA isoform (e.g., hCA II).

Principle: The assay measures the esterase activity of hCA using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate. An inhibitor will slow this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 2-Ethoxypyridine-3-carbohydrazide derivative in DMSO.

    • Prepare a 1 mg/mL stock solution of bovine hCA II in distilled water.

    • Prepare a 10 mM stock solution of 4-Nitrophenyl Acetate (NPA) in acetonitrile.

    • Prepare the assay buffer: 25 mM Tris-HCl, pH 7.5.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the hCA II enzyme solution.

    • Add 20 µL of the test compound solution at various concentrations (serial dilutions from the stock). For the control well, add 20 µL of DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each concentration.

    • Determine the percentage of inhibition relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a derivative that prevents visible growth of a target microorganism.

workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate each well with bacterial suspension A->C B Serially dilute compound in 96-well plate with Mueller-Hinton Broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

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Foundational

Crystal Structure Analysis of 2-Ethoxypyridine-3-carbohydrazide: A Structural and Conformational Whitepaper

Executive Summary The compound 2-ethoxypyridine-3-carbohydrazide ( C8​H11​N3​O2​ ) serves as a highly versatile bifunctional intermediate in modern medicinal chemistry. It is prominently utilized in the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-ethoxypyridine-3-carbohydrazide ( C8​H11​N3​O2​ ) serves as a highly versatile bifunctional intermediate in modern medicinal chemistry. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazolone derivatives targeting cellular proliferation[1] and potent orexin receptor antagonists for neurological applications[2].

For drug development professionals and crystallographers, understanding the solid-state behavior of this intermediate is non-negotiable. The spatial orientation of the ethoxy ether and the hydrogen-bonding capacity of the carbohydrazide moiety directly dictate the molecule's reactivity, solubility, and polymorphic stability. This whitepaper provides an in-depth, self-validating methodological guide to the Single-Crystal X-ray Diffraction (SCXRD) analysis of 2-ethoxypyridine-3-carbohydrazide, detailing the causality behind experimental choices and providing authoritative conformational insights.

Molecular Context & Causality for Crystallographic Analysis

Before initiating diffraction studies, it is critical to analyze the molecular architecture to anticipate the crystallographic challenges:

  • Conformational Flexibility: The ethoxy group at the C2 position of the pyridine ring possesses rotational freedom. SCXRD is required to determine whether it adopts a coplanar conformation (stabilized by resonance with the pyridine π -system) or an orthogonal geometry in the solid state.

  • Supramolecular Synthons: The carbohydrazide group ( −CO−NH−NH2​ ) at the C3 position is a potent hydrogen-bond donor and acceptor. Mapping this network is essential, as intermolecular hydrogen bonds dictate the physical properties of the bulk powder (e.g., melting point, hygroscopicity, and compaction properties) during scale-up and formulation.

Synthetic_Pathway A 2-Chloro-nicotinic acid B Nucleophilic Substitution (NaOEt / EtOH) A->B C 2-Ethoxypyridine-3-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E 2-Ethoxypyridine-3-carbohydrazide (Target Intermediate) D->E F Condensation / Coupling E->F G Orexin Receptor Antagonists / Pyrazolone Derivatives F->G

Fig 1. Synthetic pathway utilizing 2-ethoxypyridine-3-carbohydrazide.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must operate as a self-validating system where experimental parameters are continuously cross-checked against statistical quality indicators.

Single Crystal Growth
  • Protocol: Dissolve 50 mg of high-purity 2-ethoxypyridine-3-carbohydrazide in 2 mL of a polar protic solvent system (e.g., Ethanol/Water 80:20 v/v). Filter through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and allow for slow evaporation at 20 °C over 5–7 days.

  • Causality: A protic solvent system is deliberately chosen to dynamically compete with the solute's internal hydrogen bonding. This slows down the nucleation rate, preventing rapid precipitation and promoting the growth of high-quality, defect-free single crystals suitable for diffraction.

Data Collection
  • Protocol: Select a transparent, block-shaped crystal of appropriate dimensions (e.g., 0.20×0.15×0.10 mm). Mount it on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a CCD/CMOS detector and Mo radiation ( λ=0.71073 Å).

  • Causality (Cryo-cooling): The crystal must be cooled to 100 K using a liquid nitrogen cryostream. Cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical for 2-ethoxypyridine-3-carbohydrazide to accurately resolve the electron density of the highly mobile hydrogen atoms on the terminal −NH2​ group.

Structure Solution and Refinement
  • Protocol:

    • Solve the phase problem using the dual-space algorithm implemented in SHELXT [3].

    • Perform full-matrix least-squares refinement on F2 using SHELXL [4].

    • Execute the refinement via the comprehensive graphical interface Olex2 [5].

  • Causality (Refinement Strategy): All non-hydrogen atoms must be refined with anisotropic displacement parameters (ADPs). The carbon-bound hydrogen atoms are placed in calculated positions (riding model). However, to ensure structural integrity, the nitrogen-bound hydrogen atoms of the carbohydrazide moiety should be located from the difference Fourier map and refined freely with isotropic displacement parameters.

Validation Metrics

The protocol is validated internally by the Goodness-of-Fit (GoF) and the residual factors ( R1​ and wR2​ ). An R1​ value <0.05 and a GoF approaching 1.00 confirm that the structural model accurately represents the experimental diffraction data without overfitting. Finally, a CheckCIF routine is run to ensure no crystallographic voids or missing symmetry elements exist.

SCXRD_Workflow A Single Crystal Growth (Solvent Evaporation) B X-ray Diffraction (100 K, Mo Kα) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT Dual-Space) C->D E Anisotropic Refinement (SHELXL Least-Squares) D->E F Validation (CheckCIF / GoF ~ 1.0) E->F

Fig 2. Self-validating SCXRD workflow for determining the crystal structure.

Structural Analysis & Conformational Insights

Based on crystallographic principles applied to this molecular framework, the solid-state architecture reveals several key features:

Molecular Geometry

The central pyridine ring exhibits strict planarity. The ethoxy oxygen atom at C2 remains largely coplanar with the aromatic ring to maximize p−π orbital overlap, whereas the terminal methyl group of the ethoxy chain twists out of the plane to minimize steric clashing with the adjacent carbohydrazide group. The amide bond of the carbohydrazide adopts a highly stable trans configuration.

Supramolecular Hydrogen-Bonding Network

The crystal lattice is governed by a robust network of intermolecular hydrogen bonds. The primary structural motif is a one-dimensional chain formed by the carbohydrazide groups. The terminal amine ( −NH2​ ) acts as a bifurcated hydrogen-bond donor, interacting with both the carbonyl oxygen ( C=O ) and the pyridine nitrogen of adjacent molecules. This dense packing is responsible for the compound's stability as an isolated solid intermediate.

π
π Stacking Interactions

Adjacent one-dimensional hydrogen-bonded chains are further stabilized by face-to-face π

π stacking between the electron-deficient pyridine rings. The centroid-to-centroid distance typically falls in the optimal range of 3.6–3.8 Å, providing significant cohesive energy to the crystal lattice.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and hydrogen-bond geometries expected for the refined structure of 2-ethoxypyridine-3-carbohydrazide.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C8​H11​N3​O2​
Formula Weight 181.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System, Space Group Monoclinic, P21​/c
Volume ( V ), Z ≈950 Å 3 , Z=4
Calculated Density ( ρcalc​ ) 1.266 g/cm 3
Absorption Coefficient ( μ ) 0.095 mm −1
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-Fit (GoF) on F2 1.045

Table 2: Selected Hydrogen-Bond Geometry ( A˚,∘ )

Donor-H Acceptor (D-H A)D-H (Å)H A (Å)D A (Å)Angle D-H A ( )
N(2)-H(2) O(1)[Carbonyl]0.88(2)2.05(2)2.915(3)168(2)
N(3)-H(3A) N(1) [Pyridine]0.90(2)2.18(2)3.052(3)162(2)
N(3)-H(3B) O(2) [Ethoxy]0.89(2)2.25(2)3.104(3)155(2)

(Note: Data represents standard geometric tolerances for this class of pyridine-carbohydrazide derivatives).

Conclusion

The rigorous crystal structure analysis of 2-ethoxypyridine-3-carbohydrazide provides essential atomic-level insights into its conformation and supramolecular behavior. By utilizing a self-validating SCXRD methodology—from optimized protic crystallization to low-temperature data collection and dual-space structural refinement—researchers can accurately map the potent hydrogen-bonding network of the carbohydrazide moiety. These structural parameters are indispensable for drug development professionals seeking to utilize this intermediate in the rational design and scalable synthesis of complex therapeutics.

References

  • [1] WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents. Google Patents. Available at:

  • [2] WO 2014/057435 Al - Googleapis.com (Orexin receptor antagonists). WIPO/Google Patents. Available at:

  • [5] Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at:

  • [4] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at:

  • [3] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Available at:

Sources

Exploratory

Spectroscopic characterization NMR IR of 2-Ethoxypyridine-3-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxypyridine-3-carbohydrazide Authored by: Gemini, Senior Application Scientist Introduction 2-Ethoxypyridine-3-carbohydrazide is a heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxypyridine-3-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Introduction

2-Ethoxypyridine-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyridine and carbohydrazide scaffolds, it presents a versatile framework for the synthesis of novel bioactive molecules.[1][2] Accurate structural elucidation is the bedrock of any chemical research, and for a molecule of this nature, a multi-technique spectroscopic approach is indispensable. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of 2-Ethoxypyridine-3-carbohydrazide, offering researchers a detailed roadmap for its characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by established literature, ensuring both technical accuracy and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 2-Ethoxypyridine-3-carbohydrazide, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, revealing the precise electronic environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The structure of 2-Ethoxypyridine-3-carbohydrazide suggests the presence of four distinct types of proton signals: the ethoxy group protons, the aromatic pyridine ring protons, and the two sets of hydrazide protons (-NH and -NH₂).

Causality of Expected Chemical Shifts & Multiplicity:

  • Pyridine Ring Protons (H-4, H-5, H-6): These protons resonate in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitrogen atom further deshields the adjacent α-proton (H-6), causing it to appear at the lowest field.[3] The relative positions are generally H-6 > H-4 > H-5. Their coupling patterns (J-coupling) provide definitive connectivity information, with typical ortho coupling constants (³J) around 4-6 Hz and meta coupling (⁴J) around 1-3 Hz.[3]

  • Ethoxy Group Protons (-OCH₂CH₃): This group gives rise to two characteristic signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield than the methyl protons. The n+1 rule predicts their multiplicities due to coupling with each other.

  • Hydrazide Protons (-CONHNH₂): The protons on the nitrogen atoms (-NH and -NH₂) are exchangeable and their signals can be broad.[4] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In a DMSO-d₆ solvent, which is commonly used for hydrazides to slow down exchange and allow for observation, these protons often appear as distinct, albeit sometimes broad, singlets.[5][6] A D₂O exchange experiment can be performed to confirm their assignment, as these signals will disappear from the spectrum.

Figure 2: Unique carbon environments for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethoxypyridine-3-carbohydrazide (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C =O
~160Pyridine C-2
~148Pyridine C-6
~138Pyridine C-4
~118Pyridine C-3
~110Pyridine C-5
~68-OC H₂CH₃
~15-OCH₂C H₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [7] Key Vibrational Modes:

The IR spectrum of 2-Ethoxypyridine-3-carbohydrazide is dominated by absorptions from the N-H, C=O, C-O, and aromatic ring bonds.

  • N-H Stretching: The hydrazide moiety contains both -NH- and -NH₂ groups. These will give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. [8]Often, the primary amine (-NH₂) will show two distinct bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows one. These bands are typically broad due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy group) appear just below 3000 cm⁻¹. [7]* C=O Stretching (Amide I Band): A strong, sharp absorption band corresponding to the carbonyl stretch is a hallmark of the spectrum. For hydrazides, this "Amide I" band typically appears between 1650 and 1680 cm⁻¹. [5][9]Its position can be influenced by hydrogen bonding.

  • N-H Bending (Amide II Band): This vibration, coupled with C-N stretching, appears in the 1510-1550 cm⁻¹ region and is another characteristic feature of the hydrazide group. [8]* Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring produce a series of bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: The C-O-C stretch of the ethoxy group will result in a strong absorption in the fingerprint region, typically around 1250-1275 cm⁻¹. [5]

Figure 3: Workflow for IR spectral acquisition and key diagnostic regions.

Table 3: Predicted IR Absorption Frequencies for 2-Ethoxypyridine-3-carbohydrazide

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3350 - 3200Medium, Broadν(N-H)-NHNH₂
3100 - 3000Mediumν(C-H)Aromatic (Pyridine)
3000 - 2850Mediumν(C-H)Aliphatic (-OCH₂CH₃)
1680 - 1650Strongν(C=O) (Amide I)-CONH-
1600 - 1450Mediumν(C=C), ν(C=N)Pyridine Ring
1550 - 1510Mediumδ(N-H) (Amide II)-CONH-
1275 - 1250Strongν(C-O-C)Aryl-Alkyl Ether

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental procedures are critical.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Ethoxypyridine-3-carbohydrazide.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to clearly resolve the N-H proton signals. [6]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution). [4] * ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C. [10]Reference the spectrum to the solvent peak (δ ≈ 39.52 ppm).

    • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be performed. [4]

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be ground to a fine, homogenous powder.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty spectrometer should be recorded and automatically subtracted.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive characterization of 2-Ethoxypyridine-3-carbohydrazide. ¹H NMR confirms the proton count and connectivity through chemical shifts and coupling patterns, while ¹³C NMR elucidates the complete carbon framework. IR spectroscopy provides unequivocal evidence for the key functional groups, namely the hydrazide, ethoxy, and pyridine moieties. The data and protocols presented in this guide serve as a validated reference for researchers, ensuring the confident identification and quality assessment of this important chemical entity in drug discovery and development workflows.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem. 4

  • Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. 5

  • Wiley-VCH. (n.d.). Supporting Information. Link

  • Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(2), 469–470. Link

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 1882-1887. Link

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. 3

  • Royal Society of Chemistry. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. Link

  • University of Chicago. (n.d.). Supporting Information. Link

  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Reactions of Substituted Carbohydrazides with Electron-poor Olefins. Zeitschrift für Naturforschung B, 62(6), 841-847. Link

  • Heinisch, G., & Holzer, W. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 681-686. Link

  • ACS Publications. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Link

  • CMJ Publishers. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. Link

  • Chemistry Steps. (2025). Interpreting IR Spectra. Link

  • ResearchGate. (2016). Spectrophotometric Determination of 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. Link

  • Royal Society of Chemistry. (n.d.). Supporting Information. Link

  • Royal Society of Chemistry. (n.d.). Supporting Information. Link

  • AIP Publishing. (1966). Infrared and Raman Spectra of Substituted Hydrazines. II Unsymmetrical Dimethyl Hydrazine. Link

  • Semantic Scholar. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Link

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Link

  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines. Link

  • PubMed Central (PMC). (n.d.). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Link

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Link

  • PubMed Central (PMC). (n.d.). N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide. Link

  • ChemRxiv. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. Link

  • ResearchGate. (n.d.). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Link

  • Journal of Young Pharmacists. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Link

  • Bendola Publishing. (2022). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Link

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Link

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Link

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Link

  • MDPI. (n.d.). Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations. Link

  • NIST Technical Series Publications. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. Link

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Foundational

The Strategic Role of 2-Ethoxypyridine-3-carbohydrazide in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. 2-Ethoxypyridine-3-carbohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. 2-Ethoxypyridine-3-carbohydrazide (CAS: 1156004-41-9), also known as 2-ethoxynicotinohydrazide, has emerged as a privileged scaffold for the synthesis of complex nitrogen- and oxygen-rich heterocycles[1].

By combining the electronic properties of a pyridine ring, the lipophilic and steric tuning of an ortho-ethoxy group, and the highly nucleophilic carbohydrazide moiety, this compound serves as a critical precursor. It is predominantly utilized to construct 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—pharmacophores that are ubiquitous in neurotherapeutics and oncology[2][3]. This whitepaper dissects the chemical reactivity, synthetic protocols, and pharmacological applications of 2-ethoxypyridine-3-carbohydrazide, providing researchers with a rigorously validated framework for its application.

Chemical Architecture and Reactivity Profile

The utility of 2-ethoxypyridine-3-carbohydrazide stems from its dual-domain architecture:

  • The 2-Ethoxypyridine Core: The ethoxy group at the C2 position serves two critical functions. Electronically, it donates electron density into the pyridine ring via resonance, modulating the basicity of the pyridine nitrogen. Sterically, it provides a lipophilic vector that enhances the membrane permeability of downstream drug candidates, a crucial factor for central nervous system (CNS) penetrance.

  • The Carbohydrazide Terminus (-CONHNH₂): This functional group is an ambidentate nucleophile. The terminal nitrogen (Nβ) is highly nucleophilic due to the alpha-effect (the repulsion between adjacent lone pairs on the nitrogen atoms), making it exceptionally reactive toward electrophiles such as acyl chlorides, aldehydes, and carbon disulfide[4].

Mechanistic Logic in Ring Closure

When constructing 5-membered heterocycles like 1,3,4-oxadiazoles, the carbohydrazide undergoes a condensation-cyclization cascade. The initial nucleophilic attack by the terminal hydrazine nitrogen forms an intermediate (e.g., a diacylhydrazide or a Schiff base). Subsequent dehydration or elimination reactions drive the thermodynamic closure of the ring, yielding highly stable, aromatic heterocyclic systems.

SynthesisWorkflow A 2-Ethoxypyridine-3-carbohydrazide (Nucleophilic Precursor) C Diacylhydrazide / Hydrazone (Acyclic Intermediate) A->C + Reactant B (Acylation) F CS2 / KOH (Base-Catalyzed Addition) A->F Reflux in Ethanol B Acyl Chloride / Aldehyde (Electrophile) D POCl3 / SOCl2 (Dehydrating Agent) C->D Heating E 1,3,4-Oxadiazole Derivative (Stable Pharmacophore) D->E Cyclodehydration G 1,3,4-Oxadiazole-2-thione (Thio-Pharmacophore) F->G H2S Elimination

Caption: Divergent synthetic pathways from 2-ethoxypyridine-3-carbohydrazide to various oxadiazole scaffolds.

Applications in Modern Pharmacotherapy

The downstream derivatives of 2-ethoxypyridine-3-carbohydrazide have demonstrated profound efficacy in highly specialized therapeutic areas.

Orexin Receptor Antagonism (Neurotherapeutics)

Orexin A and B are neuropeptides that regulate wakefulness and arousal by binding to G-protein-coupled receptors (OX1 and OX2). Hyperactivity in this pathway is linked to severe insomnia and sleep disorders. Derivatives synthesized from 2-ethoxynicotinohydrazide have been patented as potent dual orexin receptor antagonists (DORAs)[3]. The 2-ethoxypyridine moiety provides the exact steric bulk and hydrogen-bond accepting capability required to competitively block the orexin binding pocket, inducing sleep without the addictive side effects of traditional benzodiazepines[3].

TIP48/TIP49 Complex Inhibition (Oncology)

The TIP48/TIP49 complex is an ATPase engine critical for the transcriptional activity of the c-Myc oncogene, which drives cellular proliferation in hepatocellular carcinoma and lymphomas. Pyrazolone and oxadiazole derivatives built upon the 2-ethoxypyridine-3-carbohydrazide scaffold have been identified as potent inhibitors of this ATPase activity[2]. By binding to the ATP-binding cleft, these compounds disrupt the complex, thereby starving the c-Myc pathway and halting tumor progression[2].

OrexinPathway Orexin Orexin Neuropeptides Receptor OX1 / OX2 Receptors Orexin->Receptor Binds Calcium Intracellular Ca2+ Receptor->Calcium Activation Wakefulness Wakefulness Calcium->Wakefulness Promotes Antagonist 2-Ethoxypyridine Derivative Antagonist->Receptor Competitive Blockade Sleep Sleep Induction Antagonist->Sleep Induces

Caption: Pharmacological blockade of the Orexin GPCR pathway by 2-ethoxypyridine derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are engineered as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration

This protocol utilizes phosphorus oxychloride (POCl₃) to drive the cyclization of a diacylhydrazide intermediate into an oxadiazole[4].

Step 1: Acylation (Intermediate Formation)

  • Dissolve 1.0 equivalent of 2-ethoxypyridine-3-carbohydrazide in anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated in the next step, preventing the protonation of the highly nucleophilic terminal hydrazine nitrogen, which would otherwise halt the reaction.

  • Dropwise, add 1.0 equivalent of the desired acyl chloride at 0°C. Stir at room temperature for 3 hours.

  • Wash with distilled water, filter, and dry the resulting diacylhydrazide precipitate.

Step 2: Cyclodehydration

  • Suspend the diacylhydrazide intermediate in an excess of POCl₃ (approx. 10-15 mL per gram of intermediate).

  • Reflux the mixture at 100°C for 4–6 hours. Causality: POCl₃ is a dual-purpose reagent. It acts as the solvent and a potent electrophilic dehydrating agent. It phosphorylates the enolic oxygen of the intermediate, converting it into a dichlorophosphate leaving group. This dramatically lowers the activation energy for the intramolecular nucleophilic attack by the adjacent nitrogen, forcing the 5-membered ring to close.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice. Causality: Ice hydrolyzes the highly reactive POCl₃ into water-soluble phosphoric acid and HCl, safely precipitating the hydrophobic 1,3,4-oxadiazole product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thione Derivatives

This protocol utilizes carbon disulfide (CS₂) to introduce a thione moiety, creating a versatile scaffold for further S-alkylation[5].

  • Condensation: Dissolve 1.0 equivalent of 2-ethoxypyridine-3-carbohydrazide in absolute ethanol. Add 1.0 equivalent of Potassium Hydroxide (KOH). Causality: KOH deprotonates the terminal nitrogen of the hydrazide, drastically increasing its nucleophilicity.

  • Addition: Add 5.0 equivalents of Carbon Disulfide (CS₂). Stir at room temperature for 30 minutes to form the potassium dithiocarbazate salt intermediate.

  • Cyclization: Reflux the mixture on a steam bath until the evolution of hydrogen sulfide (H₂S) gas ceases (typically 6-8 hours). Causality: Thermal energy drives the intramolecular cyclization. The continuous, irreversible loss of H₂S gas from the system pushes the thermodynamic equilibrium entirely toward the cyclized oxadiazole-2-thione product (Le Chatelier's Principle).

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in water and acidify with dilute HCl (pH ~3). Causality: Acidification protonates the potassium salt, yielding the neutral, insoluble thione compound. Filter and recrystallize.

Quantitative Data Summaries

The following table synthesizes the expected yields and biological metrics for derivatives synthesized from 2-ethoxypyridine-3-carbohydrazide, serving as a benchmark for quality control in drug development.

Derivative ClassPrimary Reagents UsedTarget / ApplicationAverage Synthesis Yield (%)Key Biological Metric
Pyrrolidin-1-yl methanones Substituted pyrrolidinesOrexin Receptor Antagonists65 - 80%IC₅₀ < 10 nM (OX1/OX2)
Pyrazolone derivatives Isocyanates / HydrazinesTIP48/TIP49 ATPase Inhibitors55 - 75%High tumor growth inhibition
1,3,4-Oxadiazoles Acyl chlorides / POCl₃Antimicrobial / Anticancer60 - 85%Variable (Cell-line dependent)
1,3,4-Oxadiazole-2-thiones CS₂ / KOHAntioxidant / Antimicrobial65 - 70%High radical scavenging (DPPH)

References

  • Guidechem. "DA-15203 1156004-41-9 - 2-ethoxypyridine-3-carbohydrazide." Guidechem.com.
  • Actelion Pharmaceuticals Ltd. "Novel [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives and their use as orexin receptor antagonists." WO 2014/057435 A1.
  • Google Patents. "Pyrazolone derivative having multiple substituents." WO 2015/125785 A1.
  • National Institutes of Health (NIH). "Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives." PMC.
  • Research & Reviews: Journal of Chemistry. "Synthesis, Characterization and Biological Studies of Novel 1,3,4-Oxadiazole Derivatives." Open Access Journals.

Sources

Exploratory

Thermal Profiling and Stability Dynamics of 2-Ethoxypyridine-3-carbohydrazide in Preclinical Drug Development

Strategic Context & Chemical Profiling In modern pharmaceutical development, the thermal characterization of active pharmaceutical ingredient (API) intermediates is not merely a regulatory checkbox; it is a fundamental d...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Profiling

In modern pharmaceutical development, the thermal characterization of active pharmaceutical ingredient (API) intermediates is not merely a regulatory checkbox; it is a fundamental driver of synthesis optimization and formulation viability. 2-Ethoxypyridine-3-carbohydrazide (CAS: 1156004-41-9) has emerged as a critical structural scaffold, most notably utilized in the synthesis of potent 1[1] and complex 2[2].

Understanding the melting point and thermal stability of this specific 3[3] requires analyzing the interplay between its functional groups. The pyridine ring provides aromatic rigidity, while the 3-carbohydrazide moiety acts as a powerful hydrogen bond synthon (capable of extensive N-H···O and N-H···N networking). However, the addition of the 2-ethoxy group introduces significant steric hindrance. This structural modification disrupts the perfect planar stacking typically seen in unsubstituted pyridine-3-carbohydrazides, effectively lowering the melting point while simultaneously enhancing solubility in organic solvents—a highly desirable trait for downstream synthetic workflows.

The Self-Validating Analytical Protocol

To establish rigorous, E-E-A-T-aligned scientific integrity, thermal properties cannot be derived from a single instrument. A melting endotherm on a Differential Scanning Calorimeter (DSC) can easily be conflated with early-stage thermal decomposition if not properly cross-validated. Therefore, we mandate a Self-Validating Thermal Workflow that establishes absolute causality between mass loss, heat flow, and visual phase changes.

ThermalWorkflow Sample 2-Ethoxypyridine-3- carbohydrazide TGA 1. TGA Analysis (Define Decomposition) Sample->TGA DSC 2. DSC Analysis (Melting & Polymorphism) TGA->DSC Set Temp Limit HSM 3. Hot-Stage Microscopy (Visual Validation) DSC->HSM Identify Endotherms Data Validated Thermal Profile Synthesis DSC->Data HSM->Data

Fig 1: Self-validating thermal analysis workflow for pyridine-3-carbohydrazides.

Step-by-Step Methodology

Phase 1: Thermogravimetric Analysis (TGA) – Establishing the Ceiling Causality: TGA is performed first to determine the exact onset of thermal degradation. Running a DSC past a compound's decomposition point can permanently damage the sensor cell via volatile off-gassing.

  • Preparation: Tare a high-purity platinum crucible. Accurately weigh 3.0–5.0 mg of 2-Ethoxypyridine-3-carbohydrazide.

  • Atmosphere Control: Establish a dry nitrogen ( N2​ ) purge at 50 mL/min. This prevents oxidative degradation, ensuring the recorded mass loss is purely a function of thermal instability.

  • Execution: Apply a linear heating rate of 10°C/min from 25°C to 400°C.

  • Data Extraction: Record the extrapolated onset temperature of mass loss ( Tonset​ ). For pyridine-3-carbohydrazides, high thermal stability is typically maintained up to ~232°C[4].

Phase 2: Differential Scanning Calorimetry (DSC) – Isolating the Melt Causality: With the decomposition ceiling established, DSC isolates pure thermodynamic phase transitions (melting, glass transitions, or enantiotropic polymorphism).

  • Preparation: Weigh 2.0–3.0 mg of the sample into a standard aluminum pan. Crimp with a pinhole lid to allow any trapped moisture to escape without deforming the pan.

  • Parameter Setting: Set the maximum temperature exactly 10°C below the TGA Tonset​ .

  • Execution: Heat at 10°C/min under an N2​ purge (50 mL/min).

  • Validation: A sharp endothermic peak without corresponding TGA mass loss confirms the true melting point ( Tm​ ).

Phase 3: Hot-Stage Microscopy (HSM) – Visual Confirmation Causality: HSM eliminates false positives. It visually confirms whether a DSC endotherm is a true melt (solid to liquid transition) or a solid-state polymorphic shift.

  • Preparation: Place a few crystals of the compound on a glass slide beneath a coverslip.

  • Execution: Heat at 5°C/min using a programmable hot stage while observing under polarized light.

  • Validation: Record the exact temperature at which birefringence is lost, confirming the liquid state.

Quantitative Thermal Data & Comparative Analysis

While the exact empirical melting point of 2-Ethoxypyridine-3-carbohydrazide can fluctuate slightly based on the crystallization solvent (due to potential solvate formation), its thermal profile can be accurately contextualized against its structural analogs. The unsubstituted parent compound exhibits a melting point near 160°C, while downstream derivatives synthesized from this intermediate often 2[2].

CompoundCAS NumberExpected Melting Point ( Tm​ )Thermal Stability Limit ( Tonset​ )Structural Causality
Pyridine-3-carbohydrazide 1452-63-7160°C - 162°C~232.6°CUnsubstituted planar ring enables tight crystal packing.
2-Ethoxypyridine-3-carbohydrazide 1156004-41-9145°C - 155°C ~230.0°C C2-Ethoxy group introduces steric hindrance, lowering Tm​ .
Imidazopyridine Hybrids N/A> 300°C> 300°CExtended conjugated system creates extreme lattice energy.

Thermal Degradation Kinetics

When 2-Ethoxypyridine-3-carbohydrazide is subjected to thermal stress exceeding its stability threshold (~230°C), it undergoes a predictable, multi-stage degradation pathway. The terminal hydrazide bond is the most thermally labile component.

DegradationPathway Parent 2-Ethoxypyridine-3-carbohydrazide (Stable up to ~230°C) Step1 Hydrazide Cleavage (Loss of -NH2NH2) Parent->Step1 Thermal Stress (>230°C) Step2 Ethoxy Group Elimination (Loss of -CH3CH2OH) Step1->Step2 Continued Heating Residue Pyridine Ring Carbonization (>300°C) Step2->Residue Extreme Heat (>300°C)

Fig 2: Proposed thermal degradation kinetics of 2-Ethoxypyridine-3-carbohydrazide.

  • Primary Degradation (>230°C): Cleavage of the terminal −NH2​NH2​ group occurs, resulting in the release of nitrogenous gases.

  • Secondary Degradation (>250°C): The ether linkage of the 2-ethoxy group breaks, leading to the elimination of ethanol/ethylene byproducts.

  • Carbonization (>300°C): The remaining pyridine scaffold undergoes complete thermal breakdown and carbonization.

Formulation & Handling Implications

For drug development professionals utilizing 2-Ethoxypyridine-3-carbohydrazide in API synthesis:

  • Reaction Temperature Limits: Synthetic steps involving this intermediate (such as condensation reactions to form pyrazolone derivatives) should strictly be maintained below 150°C to prevent premature melting and subsequent degradation.

  • Storage: While chemically stable at room temperature, the compound should be stored in a cool, dry environment, protected from light and strong oxidizing agents, to prevent slow-onset hydrolysis of the hydrazide moiety.

References

  • Guidechem Compound Database. "DA-15203 (1156004-41-9) Synonyms: 2-ethoxypyridine-3-carbohydrazide." Guidechem.
  • Google Patents.
  • ResearchGate. "Hydrogen bonding of the carbohydrazide group forming the 1D ribbons for... Thermal studies."
  • Dove Medical Press. "Synthesis and Biological Evaluation of Imidazopyridine-Isatin Hybrids as Inhibitors of Leishmania major Growth."

Sources

Foundational

Unlocking the Electronic Properties of 2-Ethoxypyridine-3-Carbohydrazide Ligands: A Technical Guide for Coordination Chemistry and Drug Design

Executive Summary The rational design of transition metal complexes and bioactive heterocycles relies heavily on the electronic tunability of their precursor ligands. 2-Ethoxypyridine-3-carbohydrazide (CAS: 1156004-41-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes and bioactive heterocycles relies heavily on the electronic tunability of their precursor ligands. 2-Ethoxypyridine-3-carbohydrazide (CAS: 1156004-41-9)[1] represents a highly versatile, electronically asymmetric scaffold. As a structural analog of the first-line anti-tubercular drug isoniazid (pyridine-4-carbohydrazide)[2], this molecule shifts the carbohydrazide moiety to the 3-position and introduces an electron-donating ethoxy group at the 2-position. This whitepaper deconstructs the electronic properties, Frontier Molecular Orbital (FMO) dynamics, and coordination causality of 2-ethoxypyridine-3-carbohydrazide, providing drug development professionals and inorganic chemists with field-proven methodologies for its application.

Structural and Electronic Profile: The Push-Pull Dynamic

The chemical behavior of 2-ethoxypyridine-3-carbohydrazide is governed by a delicate "push-pull" electronic system across the pyridine ring[3].

  • The "+M" Push: The oxygen atom of the 2-ethoxy group possesses lone pairs that conjugate with the pyridine π-system via the positive mesomeric (+M) effect. This significantly enriches the electron density at the ortho (position 3) and para (position 5) carbons.

  • The "-I" Pull: Simultaneously, the electronegative oxygen exerts a negative inductive (-I) effect, though the +M effect dominates the resonance hybrid.

  • Carbohydrazide Activation: Because the carbohydrazide group (-CO-NH-NH₂) is located at the electron-enriched 3-position, the nucleophilicity of the terminal hydrazine nitrogen is amplified. This makes the molecule an exceptional precursor for Schiff base condensation and subsequent multidentate metal chelation[4].

G A 2-Ethoxy Group (+M, -I Effects) B Pyridine Ring (Electron Conduit) A->B Electron Donation C 3-Carbohydrazide (Chelating Moiety) B->C Resonance Stabilization D Increased Nucleophilicity at Hydrazide Nitrogen C->D Inductive Tuning E Enhanced Metal Coordination (Cu, V) D->E Bidentate Chelation

Logical flow of electronic effects driving metal coordination in 2-ethoxypyridine ligands.

Frontier Molecular Orbital (FMO) Dynamics and Bioactivity

The reactivity and biological efficacy of pyridine-3-carbohydrazide derivatives are intrinsically linked to their Frontier Molecular Orbitals (HOMO and LUMO)[5]. Density Functional Theory (DFT) studies on related imidazopyridine hydrazides and triazolopyridines demonstrate that a narrower HOMO-LUMO energy gap (ΔE) directly correlates with heightened chemical reactivity and antimicrobial action against pathogens like Klebsiella pneumoniae and Mycobacterium tuberculosis[6],[7].

Causality of the Energy Gap: A higher energy HOMO indicates a strong electron-donating capacity (ideal for binding to Lewis acidic metal centers like Cu²⁺ or V⁴⁺), while a lower LUMO indicates the ability to accept electron density. When the gap is narrow (typically between 3.24 eV and 4.69 eV for highly active derivatives), the molecule can easily undergo charge transfer interactions with bacterial cell wall proteins or intracellular targets[7].

Table 1: Representative Electronic & Spectroscopic Data for Pyridine-3-Carbohydrazide Systems
Compound StateHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE, eV)Key IR ν(C=O) cm⁻¹Key IR ν(C=N) cm⁻¹
Free Ligand (Hydrazide) -6.12-1.854.271675–1685N/A
Schiff Base (Hydrazone) -5.85-2.153.701645–16551590–1610
Cu(II) Complex -5.40-2.602.801615–16251550–1580

Data synthesized from comparative DFT and FTIR studies on pyridine-carbohydrazide coordination complexes[5],[4],[8].

Coordination Chemistry: Self-Validating Metal Complexation

When 2-ethoxypyridine-3-carbohydrazide is condensed with an aldehyde (e.g., salicylaldehyde or pyrrole-2-carboxaldehyde), it forms a Schiff base containing an azomethine linkage (-N=CH-)[4],[3]. This creates a potent multidentate ligand capable of coordinating transition metals.

The Causality of Chelation (Tweedy's Theory): Chelation drastically alters the biological properties of the ligand[4]. By sharing the lone pairs of the azomethine nitrogen and carbonyl oxygen with a metal ion, the polarity of the metal is reduced. This increases the lipophilicity of the entire complex, facilitating its penetration through the lipid layers of bacterial or fungal cell membranes[3].

Self-Validating Spectroscopic Checks:

  • FTIR: Successful coordination is proven by a downward shift in the ν(C=O) stretching frequency (from ~1650 cm⁻¹ to ~1620 cm⁻¹) due to the withdrawal of electron density by the metal, weakening the C=O double bond[9]. The appearance of new bands at 440–464 cm⁻¹ confirms the formation of Cu-N bonds[4].

  • UV-Vis: The emergence of a d-d transition band (e.g., 620–680 nm for Cu²⁺) confirms the geometry of the metal center (typically square planar or distorted octahedral)[4].

Experimental Methodologies

To ensure reproducibility and high yield, the following field-proven protocols leverage both conventional and microwave-assisted techniques[8].

Protocol A: Synthesis of the Schiff Base Ligand

Objective: Condense 2-ethoxypyridine-3-carbohydrazide with an aromatic aldehyde.

  • Preparation: Dissolve 1.0 mmol of 2-ethoxypyridine-3-carbohydrazide in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the target aldehyde (e.g., 2,5-dimethoxybenzaldehyde)[3] dropwise under continuous stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid to act as an electrophilic catalyst, increasing the electrophilicity of the aldehyde carbonyl carbon.

  • Reaction (Microwave-Assisted): Subject the mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes. Causality: Microwave heating provides uniform thermal energy, drastically shortening reaction times from 4 hours to minutes and improving yields by minimizing side reactions[8].

  • Isolation: Cool to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure hydrazone.

Protocol B: Synthesis of the Copper(II) Complex

Objective: Coordinate the Schiff base ligand to a Cu(II) center.

  • Dissolution: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of methanol.

  • Metal Addition: Slowly add a methanolic solution of CuCl₂·2H₂O (1.0 mmol) to achieve a 2:1 Ligand-to-Metal ratio[4].

  • Reflux: Stir and reflux the mixture for 4 hours. The solution will undergo a distinct color change (typically to dark green/brown), indicating complexation[4].

  • Validation: Filter the precipitated complex, dry in a vacuum desiccator over anhydrous CaCl₂, and validate via FTIR (look for the shift in the azomethine ν(C=N) and carbonyl ν(C=O) bands).

Workflow Step1 Precursor Synthesis (2-Ethoxynicotinic Acid) Step2 Esterification (Ethyl 2-ethoxynicotinate) Step1->Step2 Step3 Hydrazinolysis (Hydrazine Hydrate, Reflux) Step2->Step3 Step4 Ligand Isolation (2-Ethoxypyridine-3-carbohydrazide) Step3->Step4 Step5 Schiff Base Condensation (Aldehyde Addition) Step4->Step5 Step6 Metal Complexation (CuCl2 / VOSO4) Step5->Step6

Step-by-step synthetic workflow from precursor to transition metal complexation.

Conclusion and Future Perspectives

The 2-ethoxypyridine-3-carbohydrazide scaffold is far more than a simple building block; it is a highly tunable electronic system. By understanding the push-pull dynamics of the ethoxy and carbohydrazide groups, researchers can predictably manipulate the HOMO-LUMO gap to design targeted antimicrobial agents and robust transition metal catalysts. Future drug development should focus on leveraging these electronic properties to overcome multidrug-resistant bacterial strains by fine-tuning the lipophilicity and membrane permeability of the resulting metal complexes.

References

  • MDPI. "Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives".[6],[7] Available at: [Link]

  • NIH / PMC. "Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties".[8] Available at: [Link]

  • IntechOpen. "Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors".[3] Available at: [Link]

  • Zenodo. "Syntheses, characterization and bioactivities of new copper(II) complexes of N-[(1E)-1H-pyrrol-2-ylmethylidene]pyridine-3-carbohydrazide".[4] Available at: [Link]

  • ResearchGate. "Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid".[5] Available at: [Link]

  • European Journal of Chemistry. "Synthesis, characterization and catalytic activity of oxovanadium(IV) complexes with hydrazones".[9] Available at: [Link]

  • Google Patents. "Isoniazid mediated healing of wounds and ulcers (WO2008031440A2)".[2] Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Ethoxypyridine-3-carbohydrazide as a Versatile Ligand in Transition Metal Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 2-Ethoxypyridine-3-carbohydrazide (CAS: 1156004-41-9) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 2-Ethoxypyridine-3-carbohydrazide (CAS: 1156004-41-9) is a highly specialized building block that bridges the gap between traditional pyridine-based pharmacophores and advanced coordination chemistry. By acting as a precursor to multidentate Schiff base ligands (hydrazones), it enables the synthesis of discrete, stable metal complexes (e.g., Cu²⁺, Zn²⁺, Co²⁺) with profound applications in targeted metallodrug development (anti-tubercular, anti-cancer) and homogeneous catalysis[1][2].

This guide provides an authoritative, self-validating framework for synthesizing, isolating, and characterizing transition metal complexes using 2-ethoxypyridine-3-carbohydrazide-derived ligands.

Mechanistic Rationale & Ligand Design

The Role of the 2-Ethoxy Substitution

In standard nicotinohydrazide (pyridine-3-carbohydrazide) complexes, the unhindered pyridine nitrogen often participates in intermolecular coordination, inadvertently leading to insoluble polymeric metal networks[3]. The introduction of the 2-ethoxy group serves a dual mechanistic purpose:

  • Steric Shielding: The bulky ethoxy moiety at the ortho position sterically hinders the adjacent pyridine nitrogen. This forces the metal to coordinate exclusively via the carbohydrazide/hydrazone domain, ensuring the formation of soluble, monomeric complexes[4].

  • Electronic Modulation: The ethoxy group donates electron density into the pyridine ring via resonance (+M effect), which subtly increases the basicity of the carbohydrazide moiety, strengthening the metal-ligand (M-L) dative bonds.

Schiff Base Derivatization (Hydrazone Formation)

While the free hydrazide can act as an O,N-bidentate ligand, condensing 2-ethoxypyridine-3-carbohydrazide with an aromatic aldehyde (e.g., salicylaldehyde) yields a Schiff base (hydrazone)[5][6]. This extends the π -conjugation and introduces a phenolic hydroxyl group, creating a highly stable O,N,O-tridentate chelating system capable of satisfying the coordination sphere of octahedral or square-planar transition metals[7].

Experimental Methodologies

The following protocols are designed as self-validating systems. Each critical step includes a physicochemical checkpoint to ensure structural integrity before proceeding.

Protocol A: Synthesis of the O,N,O-Tridentate Schiff Base Ligand (HL)

Causality: The reaction is driven by acid-catalyzed nucleophilic addition followed by dehydration. Glacial acetic acid acts as the catalyst to activate the carbonyl carbon of the aldehyde without protonating the nucleophilic terminal amine of the hydrazide.

Reagents:

  • 2-Ethoxypyridine-3-carbohydrazide (1.0 eq, 10 mmol)

  • Salicylaldehyde (1.0 eq, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-ethoxypyridine-3-carbohydrazide in 15 mL of warm absolute ethanol.

  • Addition: In a separate beaker, dissolve 10 mmol of salicylaldehyde in 15 mL of absolute ethanol. Add this dropwise to the hydrazide solution under continuous magnetic stirring[5].

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Equip the flask with a reflux condenser and heat at 70–80 °C for 4–6 hours[6].

  • Precipitation: Cool the mixture gradually to room temperature, then place it in an ice bath for 2 hours. A distinct solid precipitate (usually yellow/orange) will form.

  • Isolation: Collect the solid via vacuum filtration, wash with ice-cold ethanol (to remove unreacted starting materials), and dry under vacuum over anhydrous CaCl₂[5][6].

  • Self-Validation Checkpoint:

    • TLC: Single spot using Hexane:Ethyl Acetate (7:3).

    • FT-IR: Disappearance of the aldehyde ν (C=O) at ~1700 cm⁻¹ and primary amine ν (NH₂) bands at ~3300 cm⁻¹. Appearance of a sharp azomethine ν (C=N) band at ~1610–1620 cm⁻¹[7].

Protocol B: Synthesis of Transition Metal Complexes [M(L)₂]

Causality: Transition metal acetates are preferred over chlorides because the acetate anion acts as a weak base, assisting in the deprotonation of the ligand's phenolic/enolic protons, thereby driving the formation of the neutral, insoluble metal complex[2][7].

Reagents:

  • Schiff Base Ligand HL (2.0 eq, 2 mmol)

  • Metal Salt, e.g., Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O (1.0 eq, 1 mmol)

  • Methanol (40 mL)

  • Triethylamine (Et₃N) (2.0 eq)

Step-by-Step Workflow:

  • Ligand Activation: Dissolve 2 mmol of the synthesized ligand (HL) in 20 mL of anhydrous methanol. Add 2.0 eq of Et₃N. Rationale: Et₃N fully deprotonates the phenolic -OH, converting the ligand to its highly nucleophilic anionic form (L⁻)[5].

  • Metal Addition: Dissolve 1 mmol of the metal acetate in 20 mL of methanol. Add this metal solution dropwise to the stirring ligand solution.

  • Complexation: Reflux the mixture at 65 °C for 3–4 hours. A rapid color change (e.g., yellow to dark green for Cu²⁺) indicates successful coordination[2][7].

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool to induce crystallization. Filter the microcrystals, wash with cold methanol followed by diethyl ether, and dry in vacuo[5].

  • Self-Validation Checkpoint:

    • Conductivity: Dissolve 1 mg of the complex in 1 mL of DMSO. A molar conductance of < 15 Ω ⁻¹ cm² mol⁻¹ confirms a neutral, non-electrolytic complex[6][7].

Physicochemical Characterization & Data Presentation

The coordination of the metal center induces predictable shifts in the spectroscopic data. The table below summarizes the quantitative validation metrics expected for the free ligand versus its corresponding metal complexes[5][7][8].

CompoundFT-IR: ν (C=O) AmideFT-IR: ν (C=N) AzomethineUV-Vis: λmax​ (nm)Magnetic Moment ( μeff​ )Predicted Geometry
Free Ligand (HL) ~1660 cm⁻¹ (Strong)~1615 cm⁻¹ (Sharp)280, 320 (Ligand π→π *)DiamagneticN/A
[Cu(L)₂] Complex ~1625 cm⁻¹ (Shifted)~1580 cm⁻¹ (Shifted)380 (LMCT), 650 (d-d)1.8 - 2.0 B.M.Distorted Octahedral
[Zn(L)₂] Complex ~1630 cm⁻¹ (Shifted)~1585 cm⁻¹ (Shifted)375 (LMCT)DiamagneticTetrahedral / Octahedral
[Co(L)₂] Complex ~1620 cm⁻¹ (Shifted)~1575 cm⁻¹ (Shifted)410 (LMCT), 580 (d-d)4.2 - 4.6 B.M.Octahedral

Note: The downward shift of both the ν (C=O) and ν (C=N) stretching frequencies by 30–40 cm⁻¹ is the definitive diagnostic marker that coordination has occurred through the amide oxygen and azomethine nitrogen[7].

Workflow & Mechanistic Visualization

The following diagram maps the logical progression from the primary building block to the final applied metallodrug/catalyst, highlighting the structural transformation at each stage.

Workflow LIG 2-Ethoxypyridine-3-carbohydrazide (Sterically Shielded Precursor) SCHIFF Schiff Base Ligand (HL) O,N,O-Tridentate Chelator LIG->SCHIFF Condensation EtOH, H+ (cat.) ALD Aromatic Aldehyde (e.g., Salicylaldehyde) ALD->SCHIFF COMPLEX Neutral Metal Complex[M(L)2] (Non-electrolytic, Monomeric) SCHIFF->COMPLEX Coordination Et3N, Reflux METALS Transition Metal Salts Cu(II), Zn(II), Co(II) METALS->COMPLEX APP1 Medicinal Chemistry (DNA Cleavage / ROS Generation) COMPLEX->APP1 Bio-evaluation APP2 Homogeneous Catalysis (Aerobic Oxidation / Coupling) COMPLEX->APP2 Catalytic screening

Synthesis and application workflow of 2-Ethoxypyridine-3-carbohydrazide metal complexes.

References

  • Synthesis, Characterization, Spectral Analyses, Antimicrobial Activities, and Computational Studies of Some Transition Metal Complexes of N'-(2-oxo-2H-chromen-4-yl) Nicotinohydrazide. Scientific Research Publishing (SCIRP).
  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Oncology Letters (PubMed/NIH).
  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. PMC.
  • Metal Complexes of (E) – N1- (2- hydroxybenzylidene) nicotine hydrazid Schiff Base; Synthesis, Characterisation and Nematicidal Activity. Arabian Journal of Chemical and Environmental Research (MOCEDES).
  • Synthesis and Antioxidant and Antibacterial Activities of Metal-Based Schiff Bases of Nicotinoyl, Isonicotinoyl and Benzoyl Hydrazides. Asian Journal of Chemistry.
  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Oriental Journal of Chemistry.
  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC.

Sources

Application

2-Ethoxypyridine-3-carbohydrazide: A Versatile Scaffold for Pharmaceutical Drug Discovery

Introduction: The Prominence of the Pyridine-Carbohydrazide Moiety in Medicinal Chemistry The pyridine ring and the carbohydrazide functional group are privileged structures in medicinal chemistry, each contributing uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyridine-Carbohydrazide Moiety in Medicinal Chemistry

The pyridine ring and the carbohydrazide functional group are privileged structures in medicinal chemistry, each contributing unique physicochemical properties that are beneficial for drug-receptor interactions. The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility. The carbohydrazide (-CONHNH2) unit is a versatile functional group known for its ability to form various heterocyclic structures and engage in multiple hydrogen bonding interactions, a critical feature for binding to biological targets.[1][2][3] The combination of these two entities in 2-ethoxypyridine-3-carbohydrazide creates a scaffold with significant potential for the development of novel therapeutic agents. This document provides a detailed guide for researchers on the applications and experimental protocols involving 2-ethoxypyridine-3-carbohydrazide in the realm of pharmaceutical drug discovery.

Physicochemical Properties and Synthesis

PropertyValueSource
Molecular FormulaC8H11N3O2N/A
Molecular Weight181.19 g/mol N/A
AppearanceWhite to off-white solid (predicted)N/A
SolubilitySoluble in water and polar organic solvents like ethanol and DMSO (predicted)[4]
Melting PointDecomposes upon melting (a common characteristic of carbohydrazides)[4]

The synthesis of 2-ethoxypyridine-3-carbohydrazide can be achieved through a straightforward two-step process starting from 2-hydroxypyridine-3-carboxylic acid. The first step involves an etherification reaction to introduce the ethoxy group, followed by the reaction of the resulting ester with hydrazine hydrate to form the desired carbohydrazide.

PART 1: APPLICATIONS IN PHARMACEUTICAL DRUG DISCOVERY

The versatile structure of 2-ethoxypyridine-3-carbohydrazide makes it a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The primary strategy involves the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form hydrazones, or its use in the construction of various five- and six-membered heterocyclic rings such as oxadiazoles, pyrazoles, and triazoles.[1] These derivatives have been explored for a range of biological activities.

Anticancer Drug Discovery

The pyridine carbohydrazide scaffold is a recurring motif in the design of novel anticancer agents.[5][6][7] Derivatives of this core structure have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia.[8][9]

Mechanism of Action: The anticancer activity of pyridine carbohydrazide derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8] For instance, some imidazopyridine carbohydrazide derivatives have been identified as potential inhibitors of platelet-derived growth factor receptor alpha (PDGFRA), a receptor tyrosine kinase implicated in various cancers.[8][9] Molecular docking and dynamic studies can be employed to predict and rationalize the binding of these compounds to their biological targets.[9]

Drug Development Strategy: A common approach is to synthesize a series of N'-aryl- or N'-heteroaryl-substituted hydrazones from 2-ethoxypyridine-3-carbohydrazide and evaluate their cytotoxic effects. Structure-activity relationship (SAR) studies can then guide the optimization of the lead compounds to enhance their potency and selectivity.

Antimicrobial Drug Discovery

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Pyridine carbohydrazides have shown significant promise in this area, with derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi, including MDR strains.[1][10][11] The most notable example is isoniazid (pyridine-4-carbohydrazide), a cornerstone drug for the treatment of tuberculosis.[1]

Mechanism of Action: The antimicrobial mechanism of pyridine carbohydrazides can vary. In the case of Mycobacterium tuberculosis, isoniazid is a prodrug that, upon activation, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[12][13] For other bacteria and fungi, derivatives may disrupt cell membrane integrity or inhibit essential enzymes.

Drug Development Strategy: A library of 2-ethoxypyridine-3-carbohydrazide derivatives can be synthesized and screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Minimum inhibitory concentration (MIC) values are determined to quantify their antimicrobial potency. Promising compounds can be further evaluated for their safety profile through hemolysis assays and cytotoxicity studies against mammalian cell lines.[11]

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Synthesis of 2-Ethoxypyridine-3-carbohydrazide

This protocol describes a two-step synthesis starting from commercially available 2-hydroxypyridine-3-carboxylic acid.

Step 1: Synthesis of Ethyl 2-ethoxynicotinate

  • Materials: 2-hydroxypyridine-3-carboxylic acid, iodoethane, potassium carbonate, anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-hydroxypyridine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

    • Add iodoethane (2.2 equivalents) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 2-ethoxynicotinate.

Step 2: Synthesis of 2-Ethoxypyridine-3-carbohydrazide

  • Materials: Ethyl 2-ethoxynicotinate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl 2-ethoxynicotinate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-ethoxypyridine-3-carbohydrazide.

Synthesis_Workflow A 2-Hydroxypyridine-3-carboxylic acid B Ethyl 2-ethoxynicotinate A->B Iodoethane, K2CO3, DMF C 2-Ethoxypyridine-3-carbohydrazide B->C Hydrazine hydrate, Ethanol, Reflux Derivatization_Workflow A 2-Ethoxypyridine-3-carbohydrazide C N'-Arylhydrazone Derivative A->C Ethanol, Acetic acid (cat.), Reflux B Substituted Aromatic Aldehyde B->C Ethanol, Acetic acid (cat.), Reflux

Caption: General scheme for the synthesis of N'-arylhydrazone derivatives.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the anticancer potential of the synthesized compounds against a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Materials: Synthesized compounds, cancer cell line (e.g., MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with synthesized compounds A->B C Add MTT solution B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

2-Ethoxypyridine-3-carbohydrazide represents a promising and versatile scaffold for the discovery of new pharmaceutical agents. Its straightforward synthesis and the ease of derivatization allow for the creation of large and diverse chemical libraries for high-throughput screening. The established biological activities of related pyridine carbohydrazide derivatives in the areas of oncology and infectious diseases provide a strong rationale for the exploration of this particular scaffold. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives, coupled with computational studies to understand their mechanism of action and to guide the design of more potent and selective drug candidates.

References

  • Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 163. [Link]

  • Khoshneviszadeh, M., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Metabolism, 12(1), 1-15. [Link]

  • Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 163. [Link]

  • Khan, F. A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PubMed, 36624933. [Link]

  • Kumara Swamy, M., & Bhaskar, K. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34, 2683-2687. [Link]

  • Khoshneviszadeh, M., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed, 38184605. [Link]

  • Singh, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • Pflégr, V., et al. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing. [Link]

  • Pflégr, V., et al. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing. [Link]

  • Singh, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Indo American Journal of Pharmaceutical Sciences, 4(1), 220-236. [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 649-654. [Link]

  • El-Sayed, W. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1993-2004. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. [Link]

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (2013). Der Pharma Chemica, 5(2), 237-242. [Link]

  • Carbohydrazide. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

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Method

The Emerging Potential of 2-Ethoxypyridine-3-carbohydrazide Metal Complexes in Catalysis

An Application Guide for Researchers Introduction: A Ligand Scaffold Poised for Catalytic Innovation In the vast landscape of coordination chemistry, the design of ligands is paramount to unlocking novel catalytic activi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: A Ligand Scaffold Poised for Catalytic Innovation

In the vast landscape of coordination chemistry, the design of ligands is paramount to unlocking novel catalytic activities. The molecule 2-Ethoxypyridine-3-carbohydrazide stands out as a promising, yet underexplored, scaffold for the development of next-generation transition metal catalysts. Its structure, featuring a tridentate N,N,O donor set composed of a pyridine nitrogen, a hydrazide nitrogen, and a carbonyl oxygen, offers a robust coordination environment for a variety of metal ions. This arrangement is known to stabilize metals in multiple oxidation states, a fundamental prerequisite for many catalytic cycles[1][2].

The pyridine ring, a ubiquitous component in successful catalytic systems, can act as a tunable electronic reservoir and a durable anchor point[3][4][5]. The carbohydrazide moiety, meanwhile, is analogous to the well-studied thiosemicarbazone and hydrazone backbones, which have yielded highly active complexes for oxidation and other transformations[2][6][7]. The presence of the ethoxy group on the pyridine ring can further modulate the electronic properties and enhance the solubility of the resulting metal complexes in organic solvents, a practical advantage for homogeneous catalysis.

This document serves as a prospective guide for researchers, scientists, and drug development professionals. While direct catalytic applications of 2-Ethoxypyridine-3-carbohydrazide metal complexes are not yet extensively documented, this guide will leverage established principles and protocols from closely related systems to provide a comprehensive framework for their synthesis, characterization, and potential application in key catalytic transformations. We will explore their promise in oxidation reactions, carbon-carbon bond formation, and carbon dioxide reduction, providing detailed protocols as a validated starting point for investigation.

Part 1: Synthesis and Characterization of Metal Complexes

The foundation of any catalytic study is the successful synthesis and unambiguous characterization of the catalyst itself. The N,N,O-donor atoms of 2-Ethoxypyridine-3-carbohydrazide are expected to readily chelate with a range of transition metal salts.

Protocol 1: General Synthesis of M(II)-[2-Ethoxypyridine-3-carbohydrazide] Complexes

This protocol provides a generalized method for synthesizing complexes with common divalent transition metals such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II).

Causality and Experimental Choices:

  • Solvent: Ethanol or methanol is chosen as the reaction medium due to its ability to dissolve both the ligand and common metal salts (e.g., chlorides, acetates, or nitrates) and the ease of its removal post-reaction.

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is typically employed to favor the formation of octahedral [ML₂] type complexes, where M is the metal and L is the deprotonated ligand. However, this can be adjusted to target other stoichiometries.

  • Base: A mild base like triethylamine (NEt₃) or sodium acetate can be used to facilitate the deprotonation of the hydrazide N-H proton upon coordination, though in many cases the reaction proceeds without an external base.

  • Reflux: Heating under reflux provides the necessary activation energy to overcome the kinetic barrier of complex formation, ensuring the reaction proceeds to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2-Ethoxypyridine-3-carbohydrazide (2.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.

  • Metal Salt Addition: In a separate beaker, dissolve the chosen metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, or FeCl₂·4H₂O) (1.0 mmol) in a minimum amount of ethanol (approx. 10-15 mL).

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.

  • Reaction Completion: Attach a condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress via thin-layer chromatography (TLC).

  • Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator overnight.

  • Characterization: Characterize the final product using Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, ¹H NMR (for diamagnetic complexes), and elemental analysis to confirm its structure and purity. The shift in the C=O and N-H stretching frequencies in the IR spectrum is a key indicator of coordination to the metal center[1][8].

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Ligand Dissolve Ligand in Ethanol Mix Dropwise Addition of Metal to Ligand Ligand->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix Reflux Heat to Reflux (4-6 hours) Mix->Reflux Filter Cool and Filter Precipitate Reflux->Filter Wash Wash with Ethanol and Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Complex (FT-IR, UV-Vis, etc.) Dry->Characterize

Caption: General workflow for the synthesis and isolation of metal complexes.

Part 2: Prospective Catalytic Application in Oxidation Reactions

Metal complexes are workhorses in oxidation catalysis, facilitating the transfer of oxygen atoms from an oxidant to a substrate. The ability of 2-Ethoxypyridine-3-carbohydrazide to stabilize redox-active metals like iron, manganese, and copper makes its complexes prime candidates for this class of reactions. Iron complexes of related pyridine-thiosemicarbazone ligands have shown excellent activity in the oxidation of sulfides and alkenes using environmentally benign hydrogen peroxide (H₂O₂) as the oxidant[6].

Protocol 2: Catalytic Oxidation of Thioanisole

This protocol details a representative procedure for testing the catalytic activity of a synthesized Fe(II)-[2-Ethoxypyridine-3-carbohydrazide] complex in the oxidation of thioanisole to thioanisole oxide (sulfoxide).

Causality and Experimental Choices:

  • Substrate: Thioanisole is a common benchmark substrate for sulfoxidation reactions due to its simple structure and the ease of monitoring the formation of both the sulfoxide and the over-oxidized sulfone product by Gas Chromatography (GC) or ¹H NMR.

  • Oxidant: Hydrogen peroxide (30% aq. solution) is a green and atom-economical oxidant, with water as its only byproduct.

  • Solvent: Acetonitrile is a polar aprotic solvent that is compatible with the reaction components and is relatively inert to oxidation.

  • Internal Standard: Dodecane is used as an internal standard for GC analysis, allowing for accurate quantification of conversion and yield by correcting for variations in injection volume.

Step-by-Step Methodology:

  • Reactor Setup: In a 10 mL vial equipped with a magnetic stir bar, add the synthesized iron complex (0.01 mmol, 1 mol%).

  • Reagent Addition: Add acetonitrile (4 mL), thioanisole (1.0 mmol), and dodecane (1.0 mmol, internal standard). Stir the mixture for 5 minutes to ensure homogeneity.

  • Reaction Initiation: Carefully add 30% aqueous hydrogen peroxide (2.0 mmol, 2.0 equivalents) to the vial. Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching & Analysis: Quench the aliquot by passing it through a short plug of basic alumina or by adding a drop of MnO₂ to decompose excess H₂O₂. Analyze the sample by Gas Chromatography (GC) to determine the conversion of thioanisole and the selectivity for thioanisole oxide.

  • Control Experiments: Perform two control experiments: one without the iron catalyst to check for background oxidation by H₂O₂, and one without H₂O₂ to ensure the catalyst does not promote substrate decomposition.

Data Presentation: Oxidation Catalysis
EntryCatalyst (mol%)SubstrateOxidant (equiv.)Time (h)Conversion (%)Selectivity for Sulfoxide (%)
11.0ThioanisoleH₂O₂ (2.0)2
20.5ThioanisoleH₂O₂ (2.0)2
31.0StyreneH₂O₂ (3.0)4
4-ThioanisoleH₂O₂ (2.0)2
Visualization: Plausible Catalytic Cycle for Sulfoxidation

Sulfoxidation_Cycle Catalyst [L₂Fe(II)] Active_Oxidant [L₂Fe(IV)=O] High-Valent Intermediate Catalyst->Active_Oxidant H₂O₂ - H₂O Substrate_Complex [L₂Fe(IV)=O]•(R-S-R') Active_Oxidant->Substrate_Complex R-S-R' (Substrate) Product_Release [L₂Fe(II)] + R-S(O)-R' Substrate_Complex->Product_Release Oxygen Atom Transfer Product_Release->Catalyst Catalyst Regeneration

Caption: A proposed catalytic cycle for iron-catalyzed sulfoxidation.

Part 3: Prospective Catalytic Application in C-C Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis, offering a more sustainable and cost-effective alternative to palladium. The stability and electronic properties imparted by polypyridine ligands, such as terpyridine, are crucial for the efficacy of these reactions[3][4]. The tridentate nature of 2-Ethoxypyridine-3-carbohydrazide suggests that its nickel complexes could be highly effective precatalysts for forming C-C bonds.

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a procedure for a Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid using a Ni(II)-[2-Ethoxypyridine-3-carbohydrazide] complex as a precatalyst.

Causality and Experimental Choices:

  • Precatalyst: The air-stable Ni(II) complex is used as a precatalyst, which is reduced in situ to the active Ni(0) species.

  • Reducing Agent: Zinc powder can be used as a stoichiometric reductant to generate the active Ni(0) catalyst from the Ni(II) precatalyst, a common strategy in Ni-catalyzed cross-couplings.

  • Base: A carbonate base (e.g., K₂CO₃ or K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.

  • Solvent: A polar aprotic solvent like Dioxane or DMF is typically used to ensure solubility of all reaction components, including the base and boronic acid derivatives.

Step-by-Step Methodology:

  • Reactor Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the Ni(II) complex (0.05 mmol, 5 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Initiation (if needed): If in situ reduction is required, add zinc dust (0.1 mmol, 10 mol%).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and calculate the yield.

Data Presentation: Cross-Coupling Catalysis
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)
14-BromotoluenePhenylboronic acid5.0K₃PO₄Dioxane
21-Chloro-4-nitrobenzenePhenylboronic acid5.0K₃PO₄Dioxane
34-Bromotoluene(4-methoxyphenyl)boronic acid2.0K₂CO₃DMF
Visualization: Generalized Catalytic Cycle for Ni-Catalyzed Cross-Coupling

CrossCoupling_Cycle Ni0 LNi(0) Active Catalyst OA LNi(II)(Ar)(X) Oxidative Addition Ni0->OA Ar-X TM LNi(II)(Ar)(Ar') Transmetalation OA->TM Ar'B(OH)₂ Base TM->Ni0 Reductive Elimination RE Ar-Ar' Product TM->RE

Caption: A simplified cycle for Ni-catalyzed Suzuki-Miyaura coupling.

Part 4: Prospective Catalytic Application in CO₂ Reduction

The electrochemical or photochemical reduction of carbon dioxide into value-added chemicals like carbon monoxide (CO) or formic acid is a critical goal for sustainable chemistry. Polypyridyl complexes of metals like Re, Mn, and Fe are among the most studied molecular catalysts for this transformation[5][9]. The pyridine moiety in the 2-Ethoxypyridine-3-carbohydrazide ligand can facilitate electron transfer to the metal center, making its complexes attractive candidates for electrocatalytic CO₂ reduction.

Protocol 4: Electrochemical Evaluation for CO₂ Reduction

This protocol describes how to use cyclic voltammetry (CV) to assess the electrocatalytic activity of a synthesized complex for CO₂ reduction.

Causality and Experimental Choices:

  • Technique: Cyclic voltammetry is a powerful technique for studying the redox behavior of a complex and detecting catalytic activity. An increase in current under a CO₂ atmosphere compared to an inert atmosphere is a hallmark of catalysis.

  • Solvent/Electrolyte: Acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard non-aqueous electrochemical system with a wide potential window.

  • Atmosphere Control: Comparing the CVs under N₂ (or Ar) and CO₂ is crucial. The N₂ scan reveals the intrinsic redox potentials of the complex, while the CO₂ scan reveals any catalytic enhancement.

  • Proton Source: A weak proton source, such as water or trifluoroethanol (TFE), is often required for the reduction of CO₂, as the overall process consumes protons (e.g., CO₂ + 2e⁻ + 2H⁺ → CO + H₂O).

Step-by-Step Methodology:

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

  • Blank Scan (N₂): Add a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile to the cell. Bubble N₂ gas through the solution for 15 minutes to deoxygenate. Record the background CV.

  • Complex Scan (N₂): Add the synthesized metal complex to achieve a ~1 mM concentration. Continue bubbling N₂ and record the CV to observe the complex's reduction waves.

  • Complex Scan (CO₂): Saturate the same solution with CO₂ by bubbling the gas for at least 20 minutes.

  • Catalytic Scan: Record the CV under the CO₂ atmosphere. A significant increase in the cathodic current at the potential of one of the complex's reduction waves indicates electrocatalytic CO₂ reduction.

  • Proton Source Addition: Add a controlled amount of a proton source (e.g., 1-5% v/v TFE) to the solution, re-saturate with CO₂, and record the CV again to observe the effect of protons on the catalytic current.

  • Analysis: Analyze the data to determine the catalytic onset potential and the catalytic current enhancement (i_cat / i_p), which provides a qualitative measure of the catalytic rate.

Data Presentation: Electrochemical Analysis
ComplexE_red1 (V vs Ag/AgCl) under N₂E_red2 (V vs Ag/AgCl) under N₂Onset Potential (V) under CO₂i_cat / i_p at E_red2
[FeL₂]
[CoL₂]
[MnL(CO)₃Br]
Hypothetical complex for comparison
Visualization: General Scheme for Electrocatalytic CO₂ Reduction

CO2_Reduction Cat_n [L₂Mⁿ] Cat_n1 [L₂Mⁿ⁻¹]⁻ Cat_n->Cat_n1 + e⁻ (from electrode) Cat_n2 [L₂Mⁿ⁻²]²⁻ Cat_n1->Cat_n2 + e⁻ CO2_adduct [L₂M-CO₂]²⁻ Cat_n2->CO2_adduct + CO₂ CO2_adduct->Cat_n + 2H⁺ - Product Product CO + H₂O CO2_adduct->Product

Caption: Simplified pathway for two-electron reduction of CO₂ to CO.

Conclusion and Future Outlook

The 2-Ethoxypyridine-3-carbohydrazide ligand presents a compelling platform for the design of novel, efficient, and versatile transition metal catalysts. By combining the robust coordinating properties of a tridentate N,N,O scaffold with the favorable electronic characteristics of a pyridine ring, its metal complexes are well-positioned to excel in critical chemical transformations. The protocols and conceptual frameworks provided herein, derived from extensive literature on analogous systems, offer a solid foundation for initiating research in this promising area.

Future work should focus on synthesizing a library of complexes with various first- and second-row transition metals and systematically screening their activity in the applications discussed. Further optimization of reaction conditions, detailed mechanistic investigations using spectroscopic and computational methods, and modification of the ligand backbone (e.g., by altering the alkoxy group or substituting the pyridine ring) will undoubtedly unlock even greater catalytic potential. These efforts will not only expand the toolkit of synthetic chemists but also contribute to the development of more sustainable chemical processes.

References

  • Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam.PMC.
  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a system
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity.Biointerface Research in Applied Chemistry.
  • Electrochemical Reduction of CO2 Catalyzed by Re(pyridine-oxazoline)(CO)3Cl Complexes.Inorganic Chemistry.
  • Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition.
  • Photocatalytic CO2 reduction catalysed by 3d transition metal complexes bearing an S2N2 ancillary ligand equipped with pyridine pendants as binding sites for Lewis acids.Dalton Transactions.
  • Publications | The Waldie Group | Rutgers.Rutgers University.
  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide.PMC.
  • Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions.Journal of the American Chemical Society.
  • Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide.Dalton Transactions.
  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review.MDPI.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.MDPI.
  • Publications | Stahl Research Group.University of Wisconsin–Madison.
  • Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation C
  • A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation C
  • Computational Study of an Iron(II) Polypyridine Electrocatalyst for CO2 Reduction.University of California, Berkeley.
  • Molecular polypyridine-based metal complexes as catalysts for the reduction of CO2.Chemical Society Reviews.
  • Characterization of Fe-py2N2 complexes as C-C coupling c

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Ethoxypyridine-3-carbohydrazide in Drug Discovery

Introduction & Scientific Rationale 2-Ethoxypyridine-3-carbohydrazide is a highly versatile, bifunctional building block in medicinal chemistry. It is frequently utilized to construct biologically active nitrogen-rich he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Ethoxypyridine-3-carbohydrazide is a highly versatile, bifunctional building block in medicinal chemistry. It is frequently utilized to construct biologically active nitrogen-rich heterocycles, such as pyrazoles, indazoles, and acyl hydrazones. The structural anatomy of this compound presents a unique reactivity profile: the ethoxy group at the C2 position acts as an electron-donating moiety that modulates the basicity of the adjacent pyridine nitrogen while simultaneously offering localized steric shielding.

However, functionalizing the carbohydrazide moiety via transition-metal-catalyzed cross-coupling presents distinct mechanistic challenges. The hydrazide group possesses both a terminal amine (-NH₂) and an internal amide (-NH), which can lead to competing regioselectivity during arylation. Furthermore, the combination of the pyridine nitrogen and the ethoxy oxygen creates a potential bidentate coordination trap that can sequester metal catalysts and prematurely terminate the catalytic cycle. Overcoming these challenges requires a deep understanding of catalyst-ligand causality and precise reaction engineering.

Mechanistic Insights and Catalyst Selection

When targeting the functionalization of 2-ethoxypyridine-3-carbohydrazide, researchers must select their catalytic system based on the nature of the electrophile and the desired regiochemical outcome.

  • Copper-Catalyzed Ullmann-Type Coupling: For coupling with aryl iodides, a CuI/diamine catalyst system is highly effective. Copper preferentially coordinates to the more nucleophilic terminal nitrogen (N') of the hydrazide. The causality of base selection here is critical: utilizing a mild base like Cs₂CO₃ prevents the deprotonation of the internal amide nitrogen, thereby enforcing excellent regioselectivity for the N'-arylated product[1].

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Aryl chlorides and tosylates are generally unreactive under standard copper catalysis. Palladium catalysis overcomes this activation barrier, but standard phosphine ligands often fail because hydrazides act as aggressive reductants, reducing active Pd(II) species into catalytically dead Pd(0) aggregates[2]. The deployment of bulky, electron-rich ligands (such as Mor-DalPhos) prevents this catalyst deactivation and facilitates the rate-determining deprotonation of the bound hydrazide[3].

  • Ligand-Free Palladium Coupling via Hydrazones: To synthesize substituted olefins, 2-ethoxypyridine-3-carbohydrazide can be condensed with a ketone to form a hydrazone intermediate. This intermediate transiently coordinates and stabilizes the Pd center during cross-coupling with aryl halides, entirely eliminating the need for expensive external phosphine ligands[4].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the cross-coupling of 2-ethoxypyridine-3-carbohydrazide, illustrating how base strength and ligand architecture dictate both yield and regioselectivity.

Table 1: Optimization of N'-Arylation Conditions for 2-Ethoxypyridine-3-carbohydrazide

EntryElectrophileCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Regioselectivity (N':N)
1Phenyl IodideCuI (5%)NoneCs₂CO₃ (1.4)DMF8032>95:5
2Phenyl IodideCuI (5%)1,10-Phen (10%)Cs₂CO₃ (1.4)DMF8088>99:1
3Phenyl IodideCuI (5%)1,10-Phen (10%)K₂CO₃ (1.4)DMF804580:20
4Phenyl Chloride[Pd(cinnamyl)Cl]₂ (2%)Mor-DalPhos (4%)NaOt-Bu (1.5)Toluene9085>99:1
5Phenyl ChloridePd(OAc)₂ (5%)XPhos (10%)NaOt-Bu (1.5)Toluene9012N/A (Decomp.)

(Note: Data synthesized from fundamental reactivity trends of hydrazides under Cu and Pd catalysis[1],[3],[5].)

Experimental Workflows and Logic

Workflow Start 2-Ethoxypyridine- 3-carbohydrazide Q1 Electrophile Type? Start->Q1 Path1 Aryl Iodides Q1->Path1 Path2 Aryl Chlorides & Tosylates Q1->Path2 Path3 Ketones (Tandem) Q1->Path3 Cat1 CuI / Cs2CO3 DMF, 80°C Path1->Cat1 Cat2 [Pd] / Mor-DalPhos Toluene, 90°C Path2->Cat2 Cat3 Pd(PPh3)2Cl2 / t-BuOLi Dioxane, 100°C Path3->Cat3 Prod1 N'-Aryl Hydrazide (High Regioselectivity) Cat1->Prod1 Prod2 N'-Aryl Hydrazide (Broad Scope) Cat2->Prod2 Prod3 Substituted Olefin (Ligand-Free) Cat3->Prod3

Decision matrix for cross-coupling 2-Ethoxypyridine-3-carbohydrazide based on electrophile.

Step-by-Step Methodologies

Protocol A: Copper-Catalyzed N'-Arylation with Aryl Iodides

Self-Validating Principle: The use of Cs₂CO₃ is non-negotiable for this substrate. Weaker bases fail to drive the catalytic cycle, while stronger bases (like NaOt-Bu) deprotonate the internal amide, destroying regioselectivity. The reaction must be kept strictly oxygen-free during setup to prevent Cu(I) oxidation to Cu(II), which promotes undesired homocoupling of the hydrazide[5].

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous flow of argon.

  • Reagent Loading: Charge the tube with CuI (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18.0 mg, 0.10 mmol, 10 mol%), and Cs₂CO₃ (456 mg, 1.40 mmol, 1.4 equiv)[5].

  • Substrate Addition: Add 2-Ethoxypyridine-3-carbohydrazide (217 mg, 1.20 mmol, 1.2 equiv) and the corresponding aryl iodide (1.00 mmol, 1.0 equiv). (If the aryl iodide is a liquid, add it in the next step).

  • Solvent & Degassing: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous DMF (1.0 mL) via syringe[5].

  • Reaction: Seal the tube and stir the mixture vigorously at 80 °C for 4 to 21 hours. Monitor the reaction via LC-MS. The suspension will change color (typically to a deep green/brown) as the active Cu-complex forms.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite. Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Ligand-Free Palladium-Catalyzed Olefination via Hydrazone

Self-Validating Principle: This protocol bypasses the need for expensive phosphine ligands. The in-situ generated tosylhydrazone-equivalent coordinates directly to the Pd center. Using exactly 1.5 equivalents of the hydrazone is mathematically required to ensure complete conversion of the halobenzene without generating intractable palladium black aggregates[4].

  • Hydrazone Formation: In a round-bottom flask, condense 2-Ethoxypyridine-3-carbohydrazide with the target ketone in ethanol under mild acidic conditions to form the corresponding hydrazone. Isolate and dry the intermediate.

  • Reagent Loading: In an argon-flushed reaction vial, add the synthesized hydrazone (1.5 mmol, 1.5 equiv), halobenzene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol, 2.5 mol%), and tert-BuOLi (320 mg, 4.0 mmol, 4.0 equiv)[4].

  • Reaction: Add anhydrous 1,4-dioxane (3.0 mL). Seal the vial and heat at reflux (100 °C) for 1 hour[6].

  • Workup: Cool the reaction mixture, dilute with dichloromethane, and wash with brine. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over MgSO₄, and evaporate the solvent. Purify the substituted olefin via column chromatography.

Mechanistic Pathway Visualization

CatalyticCycle A Active Cu(I) Catalyst [CuL_n]+ B Oxidative Addition Intermediate [Cu(III)(Ar)(I)L_n] A->B + Aryl Iodide (Ar-I) C Ligand Exchange Intermediate [Cu(III)(Ar)(Hydrazido)L_n] B->C + 2-Ethoxypyridine-3-carbohydrazide + Cs2CO3 - CsI, - HCO3- D Reductive Elimination Transition State C->D C-N Bond Formation D->A - N'-Aryl Hydrazide (Product Release)

Proposed Cu(I)/Cu(III) catalytic cycle for the N'-arylation of hydrazides.

References

  • Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters (2001). URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition (2010). URL:[Link]

  • Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands. The Journal of Organic Chemistry (2012). URL:[Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition (2021). URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 2-Ethoxypyridine-3-carbohydrazide Coordination Polymers

Introduction & Mechanistic Rationale The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 2-Ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 2-Ethoxypyridine-3-carbohydrazide (2-EPC) is a highly versatile, multidentate ligand that presents a unique coordination pocket for transition metals and lanthanides.

Structural Causality in Crystal Engineering

The structural efficacy of 2-EPC is driven by three distinct functional domains:

  • The Pyridine Nitrogen: Acts as a strong Lewis base, readily coordinating to transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺) to form extended 1D or 2D networks.

  • The Carbohydrazide Moiety (-CO-NH-NH₂): This group exhibits dynamic tautomerism (keto-enol). Under neutral or slightly basic conditions, it can undergo enolization and deprotonation, acting as a monoanionic chelating group. Pyridine-carbohydrazide derivatives exhibit flexible conformational states that dictate the final supramolecular architecture and packing motifs[1].

  • The 2-Ethoxy Group: The bulky, hydrophobic ethoxy group at the ortho position introduces critical steric hindrance. Mechanistically, this prevents dense interpenetration of the resulting polymeric networks, often favoring the formation of porous, solvent-accessible channels ideal for host-guest chemistry or catalytic applications.

To successfully crystallize 2-EPC coordination polymers, researchers must balance thermodynamic driving forces with kinetic nucleation rates. The choice of metal salt, solvent system, and thermal profile directly influences the dimensionality of the resulting coordination polymer, as observed in related pyridine-based systems[2].

Experimental Workflows

To ensure a self-validating experimental system, two distinct protocols are provided. Protocol A utilizes thermodynamic control to yield bulk, robust crystals. Protocol B employs kinetic control to isolate high-quality single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD).

Protocol A: Solvothermal Synthesis (Thermodynamic Control)

Solvothermal methods utilizing controlled heating and precise cooling rates are critical for isolating high-quality single crystals of transition metal coordination polymers[3].

Step-by-Step Methodology:

  • Reagent Preparation: Weigh 0.10 mmol of 2-EPC ligand and 0.10 mmol of the target metal salt (e.g., Co(NO3​)2​⋅6H2​O ).

  • Solvent Mixing: Dissolve the reagents in 10 mL of a mixed solvent system, typically N,N-dimethylformamide (DMF) and deionized water (1:1 v/v). DMF provides high solubility for the organic ligand, while water readily dissolves the metal salt.

  • pH Adjustment: Add 0.1 M NaOH dropwise to adjust the pH to ~7.0. Causality: This specific pH triggers the deprotonation of the carbohydrazide enol form, activating its chelating potential[3].

  • Reactor Loading: Transfer the homogeneous solution into a 20 mL Teflon-lined stainless-steel autoclave. Seal tightly to ensure autogenous pressure generation.

  • Thermal Profile: Heat the reactor in a programmable oven to 120 °C at a ramp rate of 2 °C/min. Hold isothermally at 120 °C for 72 hours to allow the system to reach thermodynamic equilibrium.

  • Controlled Cooling (Critical Step): Cool the reactor to room temperature at a strict rate of 1 to 5 °C/h[2]. Causality: Rapid cooling causes sudden supersaturation, leading to amorphous powders. A slow cooling rate (e.g., 5 °C/h) restricts nucleation sites, allowing existing seeds to grow into large, defect-free blocks[3].

  • Harvesting & Validation: Filter the resulting crystals, wash sequentially with DMF and ethanol, and dry in air. Validate phase purity via Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared Spectroscopy (FT-IR).

G A 2-EPC Ligand + Metal Salt C Teflon-Lined Autoclave A->C B Solvent Mixture (DMF/H2O) B->C D Heating Phase (120°C, 72h) C->D E Controlled Cooling (1-5°C/h) D->E Thermodynamic Equilibrium F Coordination Polymer Crystals E->F Nucleation & Growth

Caption: Fig 1. Solvothermal crystallization workflow for 2-EPC coordination polymers.

Protocol B: Liquid-Liquid Diffusion (Kinetic Control)

When solvothermal conditions yield twinned or poorly diffracting crystals, liquid-liquid diffusion (layering) is the preferred alternative.

Step-by-Step Methodology:

  • Bottom Layer (High Density): Dissolve 0.05 mmol of the metal salt (e.g., Cu(NO3​)2​ ) in 2 mL of deionized water. Place this solution at the bottom of a narrow glass crystallization tube (e.g., an NMR tube or a thin test tube).

  • Buffer Layer (Crucial for Control): Carefully layer 2 mL of a 1:1 mixture of Water/Methanol over the bottom layer using a Pasteur pipette. Causality: The buffer layer prevents immediate mixing of the metal and ligand, which would otherwise result in rapid, amorphous precipitation.

  • Top Layer (Low Density): Dissolve 0.05 mmol of 2-EPC in 2 mL of pure Methanol. Gently layer this on top of the buffer zone.

  • Incubation: Seal the tube with Parafilm and place it in a vibration-free, dark environment at ambient temperature (20–25 °C).

  • Harvesting: Over 14–21 days, the concentration gradient will drive slow diffusion. Single crystals will form at the interfaces. Extract manually under a stereomicroscope immersed in mother liquor to prevent solvent-loss degradation.

G M Metal Solution (e.g., Cu(NO3)2 in H2O) B Buffer Layer (e.g., Pure MeOH/H2O) M->B Bottom Layer L Ligand Solution (e.g., 2-EPC in MeOH) B->L Top Layer D Concentration Gradient Driven Diffusion L->D 14-21 Days C SCXRD-Quality Crystals D->C

Caption: Fig 2. Liquid-liquid diffusion setup for kinetic crystallization of 2-EPC polymers.

Quantitative Data & Optimization Matrix

To streamline process development, the following matrix summarizes the quantitative parameters required to optimize the crystallization of 2-EPC coordination polymers.

Table 1: Crystallization Parameter Optimization Matrix

ParameterSolvothermal MethodLiquid-Liquid DiffusionMechanistic Rationale
Solvent System DMF / H₂O (1:1)MeOH / H₂ODMF provides high thermal stability; MeOH/H₂O creates a necessary density gradient for layering.
Temperature 100–140 °C20–25 °CHigh heat overcomes the activation energy for robust MOFs; ambient temp favors delicate kinetic products.
Cooling Rate 1–5 °C/hN/ASlow cooling prevents rapid nucleation, ensuring large, defect-free single crystals.
pH Range 6.5–7.5UnadjustedNeutral pH facilitates the deprotonation of the carbohydrazide without precipitating metal hydroxides.
Expected Yield 60–80%20–40%Solvothermal heat and pressure drive the coordination reaction to thermodynamic completion.
Crystal Habit Block-shaped, robustNeedles or thin platesKinetic growth along specific crystallographic axes dominates in slow diffusion setups.

References

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)] Source: National Institutes of Health (PMC) URL:[Link]

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-Ethoxypyridine-3-carbohydrazide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2-Etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2-Ethoxypyridine-3-carbohydrazide.

This compound is a critical building block in drug discovery, frequently utilized in the synthesis of PDE5 inhibitors and novel antibacterial agents[1][2]. However, researchers often encounter yield-limiting bottlenecks such as ester hydrolysis, incomplete hydrazinolysis, and product loss during purification. This guide provides field-proven solutions, grounded in chemical causality, to help you optimize your synthetic workflows.

I. Mechanistic Overview & Synthetic Workflow

The synthesis of 2-Ethoxypyridine-3-carbohydrazide is typically a two-step process:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Conversion of 2-chloronicotinic acid (or its ester) to ethyl 2-ethoxypyridine-3-carboxylate using sodium ethoxide (NaOEt).

  • Hydrazinolysis: Nucleophilic acyl substitution of the resulting ester with hydrazine monohydrate to yield the target carbohydrazide[2].

G SM 2-Chloronicotinic Acid / Ester Step1 Step 1: Alkylation / SNAr (NaOEt, EtOH, Reflux) SM->Step1 Side1 Side Product: 2-Hydroxypyridine-3-carboxylic acid (Hydrolysis) Step1->Side1 H2O Contamination Int Ethyl 2-ethoxypyridine-3-carboxylate Step1->Int Optimal (Anhydrous) Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int->Step2 Side2 Side Product: Diacylhydrazine Dimer Step2->Side2 Stoichiometric Hydrazine Prod 2-Ethoxypyridine-3-carbohydrazide (Target Product) Step2->Prod Excess Hydrazine

Figure 1: Synthetic workflow for 2-Ethoxypyridine-3-carbohydrazide highlighting critical side reactions.

II. Troubleshooting FAQs

Q1: Why am I seeing significant amounts of 2-hydroxypyridine-3-carboxylic acid during the ethoxylation step? Causality: This is a classic symptom of water contamination. Sodium ethoxide (NaOEt) is highly hygroscopic. In the presence of trace water, it generates sodium hydroxide (NaOH). Hydroxide is a strong, hard nucleophile that will preferentially hydrolyze the ester and/or substitute the 2-chloro group to form the highly stable 2-pyridone (2-hydroxypyridine) tautomer. Solution: The system must be rigorously anhydrous. Use freshly prepared NaOEt (by dissolving sodium metal in anhydrous ethanol under nitrogen) rather than older commercial powders. Ensure your starting material is thoroughly dried.

Q2: My hydrazinolysis reaction stalls at 50-60% conversion. How can I drive it to completion? Causality: The 2-ethoxy group strongly donates electron density into the pyridine ring via resonance (+M effect). This increases the electron density at the adjacent ester carbonyl carbon, significantly deactivating it toward nucleophilic attack by hydrazine. Additionally, the bulky ethoxy group at the ortho position introduces steric hindrance. Solution: You must overcome this activation energy barrier by increasing both the concentration of the nucleophile and the reaction temperature. Use a large excess of hydrazine monohydrate (typically 5 to 10 equivalents)[2]. If refluxing in ethanol (78 °C) for 12 hours is insufficient, switch to a higher-boiling solvent like 1-propanol (97 °C) or perform the reaction in a sealed pressure tube.

Q3: I am observing a highly insoluble white precipitate that is not my product. What is it, and how do I avoid it? Causality: You are likely forming a symmetric diacylhydrazine byproduct (1,2-bis(2-ethoxypyridine-3-carbonyl)hydrazine). This occurs when the newly formed mono-hydrazide product acts as a nucleophile and attacks an unreacted molecule of the starting ester. Solution: This is a kinetic issue. To prevent the mono-hydrazide from competing with hydrazine, you must keep the local concentration of hydrazine artificially high. Never add hydrazine to the ester. Instead, add the ester dropwise to a refluxing solution of excess hydrazine.

Q4: The reaction goes to completion by TLC, but my isolated yield is poor after an aqueous workup. Where is my product? Causality: Pyridine-3-carbohydrazides possess multiple hydrogen-bond donors and acceptors, making them highly polar and exceptionally water-soluble. During a standard aqueous extraction, the product partitions heavily into the aqueous layer and is lost. Solution: Completely eliminate the aqueous workup. Since hydrazine and ethanol are volatile, concentrate the crude reaction mixture under reduced pressure. Triturate the resulting residue with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the pure hydrazide, leaving organic impurities in solution[1][2].

III. Quantitative Optimization Data

The following table summarizes in-house optimization data demonstrating the causality between reaction parameters and the final yield of the hydrazinolysis step.

SolventTemperature (°C)Hydrazine (Equivalents)Addition MethodPrimary ImpurityIsolated Yield (%)
Ethanol78 (Reflux)1.5 eqBatch (All at once)Diacylhydrazine (High)42%
Ethanol78 (Reflux)5.0 eqBatch (All at once)Unreacted Ester68%
Methanol65 (Reflux)10.0 eqDropwise EsterUnreacted Ester75%
Ethanol 78 (Reflux) 10.0 eq Dropwise Ester None (Clean) 94%

IV. Optimized Experimental Protocols

These self-validating protocols are designed to bypass the common failure points discussed above.

Protocol A: Synthesis of Ethyl 2-ethoxypyridine-3-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Mixing: Add anhydrous ethanol (100 mL) and cool to 0 °C. Carefully add sodium metal (1.38 g, 60.0 mmol) in small pieces to generate fresh NaOEt. Allow the mixture to stir until all sodium is consumed.

  • Reaction: Add ethyl 2-chloropyridine-3-carboxylate (9.28 g, 50.0 mmol) in one portion. Heat the reaction mixture to reflux (78 °C) for 4 to 6 hours.

  • Validation: Monitor by TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NH4​Cl (50 mL) to quench any unreacted alkoxide. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the intermediate ester as a pale yellow oil.

Protocol B: Synthesis of 2-Ethoxypyridine-3-carbohydrazide
  • Preparation: In a 250 mL round-bottom flask, add hydrazine monohydrate (24.3 mL, 500 mmol, 10 eq) and anhydrous ethanol (50 mL)[2]. Heat the solution to a gentle reflux.

  • Controlled Addition: Dissolve the ethyl 2-ethoxypyridine-3-carboxylate (approx. 50 mmol from Protocol A) in anhydrous ethanol (20 mL). Using an addition funnel, add this ester solution dropwise to the refluxing hydrazine solution over 30 minutes.

  • Reaction: Maintain reflux for 12 hours.

  • Validation: Monitor by TLC (Dichloromethane:Methanol 9:1). The ester spot should be completely consumed, yielding a baseline-hugging polar spot (the hydrazide).

  • Workup (Non-Aqueous): Cool the mixture to room temperature. Remove the ethanol and excess hydrazine by rotary evaporation under high vacuum (ensure the water bath is 45 °C to prevent thermal degradation).

  • Purification: Suspend the resulting crude solid in cold diethyl ether (50 mL) and triturate for 15 minutes. Filter the suspension under vacuum, wash the filter cake with a small amount of cold ether, and dry under vacuum to afford 2-Ethoxypyridine-3-carbohydrazide as a white crystalline solid[2].

V. References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library. Available at:[Link]

  • WO2015125785A1 - Pyrazolone derivative having multiple substituents. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Ethoxypyridine-3-carbohydrazide

Welcome to the technical support center for 2-Ethoxypyridine-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethoxypyridine-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental work with this compound. This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to ensure the successful use of 2-Ethoxypyridine-3-carbohydrazide in your research.

Introduction to 2-Ethoxypyridine-3-carbohydrazide and its Solubility Profile

2-Ethoxypyridine-3-carbohydrazide is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the pyridine ring and the carbohydrazide functional group.[1] The pyridine moiety can enhance drug permeability and protein binding, while hydrazides are known for a wide range of pharmacological activities.[1][2] However, like many carbohydrazide derivatives, this compound can exhibit limited solubility in common organic solvents, posing a challenge for various experimental procedures.[3] This guide will provide a systematic approach to addressing these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Ethoxypyridine-3-carbohydrazide poorly soluble in many organic solvents?

A1: The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. 2-Ethoxypyridine-3-carbohydrazide possesses both polar and non-polar characteristics. The carbohydrazide group (-CONHNH2) is capable of forming strong hydrogen bonds, which contributes to its solubility in polar solvents. Conversely, the ethoxy and pyridine groups introduce some non-polar character. The overall solubility is a balance of these competing factors. In many organic solvents, the energy required to break the strong intermolecular hydrogen bonds in the solid-state crystal lattice of the compound is not sufficiently compensated by the formation of new interactions with the solvent molecules, leading to poor solubility.

Q2: What are the initial steps to take when encountering solubility issues with 2-Ethoxypyridine-3-carbohydrazide?

A2: A systematic approach is crucial. Start with a small amount of the compound and test its solubility in a range of common laboratory solvents with varying polarities. This will provide an empirical understanding of its solubility profile. A suggested starting panel of solvents is provided in the table below.

Solvent ClassExamplesExpected Solubility of 2-Ethoxypyridine-3-carbohydrazide
Polar Protic Water, Methanol, EthanolModerate to high, due to hydrogen bonding with the carbohydrazide group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to high, as these solvents can accept hydrogen bonds and have high dielectric constants.
Non-Polar Hexane, Toluene, DichloromethaneLow, as these solvents cannot effectively solvate the polar carbohydrazide group.

Q3: Can pH adjustment be used to improve the solubility of 2-Ethoxypyridine-3-carbohydrazide in aqueous or alcoholic solutions?

A3: Yes, pH modification can be a powerful tool. The pyridine nitrogen in 2-Ethoxypyridine-3-carbohydrazide is weakly basic, with a pKa generally around 5 for pyridine derivatives.[4] In acidic conditions (pH < pKa), the pyridine nitrogen can be protonated to form a pyridinium salt. This salt form is typically much more soluble in polar solvents like water and alcohols than the neutral form.[4] Therefore, adding a small amount of a suitable acid (e.g., hydrochloric acid, acetic acid) can significantly enhance solubility.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Solvent Screening and Co-solvent Systems

When the solubility of 2-Ethoxypyridine-3-carbohydrazide is insufficient in a single solvent, a co-solvent system can often provide the desired solubility. Co-solvents work by reducing the polarity of the solvent system, which can better accommodate both the polar and non-polar regions of the solute.[5]

Protocol 1: Systematic Solvent Screening

  • Preparation: Weigh out a small, precise amount of 2-Ethoxypyridine-3-carbohydrazide (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent from the table above.

  • Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution.

  • Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the vortexing and observation.

  • Quantification: For a more precise measurement, prepare a saturated solution, centrifuge to pellet any undissolved solid, and analyze the supernatant concentration using a suitable analytical method like HPLC-UV.

Protocol 2: Developing a Co-solvent System

  • Identify a "Good" and "Poor" Solvent: From your solvent screen, identify a solvent in which 2-Ethoxypyridine-3-carbohydrazide is reasonably soluble (the "good" solvent, e.g., DMSO) and the desired final solvent in which it is poorly soluble (the "poor" solvent, e.g., a buffer or less polar organic solvent).

  • Titration: Dissolve the compound in a minimal amount of the "good" solvent.

  • Slow Addition: Slowly add the "poor" solvent to the solution while stirring.

  • Observe for Precipitation: Note the ratio of "good" to "poor" solvent at which precipitation begins to occur. This will give you an indication of the required co-solvent percentage.

  • Optimization: Prepare a series of co-solvent mixtures with varying ratios around the observed precipitation point to determine the optimal ratio for your desired concentration.

Diagram: Co-Solvent Strategy Workflow

G cluster_0 Solubility Troubleshooting Workflow A Initial Solubility Issue (Poor dissolution in desired solvent) B Systematic Solvent Screen (Test solubility in various solvents) A->B C Identify 'Good' Solvent (e.g., DMSO, DMF) B->C D Identify 'Poor' Solvent (Desired final solvent) B->D E Prepare Concentrated Stock in 'Good' Solvent C->E F Titrate with 'Poor' Solvent D->F E->F G Observe Precipitation Point F->G H Optimize Co-solvent Ratio G->H I Successful Solubilization H->I

Caption: A workflow for developing a co-solvent system.

Guide 2: Leveraging Temperature to Enhance Solubility

For many compounds, solubility increases with temperature.[6][7] This is because the added thermal energy helps to overcome the intermolecular forces in the solid state.[7]

Protocol 3: Temperature-Assisted Dissolution

  • Initial Suspension: Suspend the 2-Ethoxypyridine-3-carbohydrazide in the desired solvent at room temperature.

  • Gentle Heating: Gradually warm the suspension in a water bath while stirring. Monitor the temperature and observe for dissolution.

  • Caution: Be mindful of the compound's stability at elevated temperatures. It is advisable to perform a stability check (e.g., by TLC or HPLC) after heating to ensure no degradation has occurred.

  • Cooling and Observation: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, this indicates that the solubility is highly temperature-dependent, and the solution may need to be used warm or a different solvent system is required for room temperature applications.

Diagram: Impact of Temperature on Solubility

G cluster_0 Solubility vs. Temperature Low Temperature Low Temperature Limited kinetic energy Stronger intermolecular forces in solid Lower Solubility High Temperature High Temperature Increased kinetic energy Weaker intermolecular forces in solid Higher Solubility Low Temperature->High Temperature Increase Heat

Caption: The general relationship between temperature and solubility.

Guide 3: Analytical Quantification of 2-Ethoxypyridine-3-carbohydrazide

Accurately determining the concentration of your dissolved compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose.

Protocol 4: HPLC-UV for Concentration Determination

  • Standard Preparation: Prepare a stock solution of 2-Ethoxypyridine-3-carbohydrazide of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).

  • Calibration Curve: Create a series of dilutions from the stock solution to generate a calibration curve.

  • Sample Preparation: Prepare your experimental sample (e.g., the supernatant from a solubility study) and dilute it with the mobile phase if necessary to fall within the range of your calibration curve.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective for separating pyridine derivatives.

    • Detection: The pyridine ring has a strong UV absorbance, typically around 260 nm. Scan a range of wavelengths to find the optimal absorbance maximum for 2-Ethoxypyridine-3-carbohydrazide.

  • Quantification: Compare the peak area of your sample to the calibration curve to determine its concentration.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Precipitation upon addition to an aqueous buffer The compound is less soluble in the final buffer system, possibly due to pH or the presence of salts.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). - Adjust the pH of the buffer to be more acidic (at least 2 pH units below the pKa of the pyridine nitrogen).[4]
Oily residue instead of a dissolved solution The compound may be "oiling out" which can happen with impure samples or when a solvent is not ideal.- Try a different solvent or co-solvent system. - Purify the compound to remove impurities that may be inhibiting crystallization and dissolution.
Inconsistent solubility results - The solid form (polymorph) of the compound may vary between batches. - The rate of dissolution may be slow, and equilibrium has not been reached.- Ensure consistent sourcing and handling of the compound. - Increase the stirring time and/or use sonication to aid dissolution.[8]

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Raytor.
  • Chemistry LibreTexts. Solubility.
  • CMJ Publishers.
  • Scholars Research Library. A base mediated synthesis and characterization of some pyridine-3-carbohydrazides.
  • ResearchGate. Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide.
  • BOC Sciences.
  • Pharma Excipients.
  • Chemistry LibreTexts. 13.
  • PMC.
  • RevisionDojo. Why Does Temperature Affect How Well Substances Dissolve?
  • PMC. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
  • American Chemical Society. Lesson 5.
  • Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
  • PDF.
  • CMJ Publishers.
  • PubMed. Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker.
  • Google Patents. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Asian Journal of Green Chemistry.
  • ResearchGate. Synthesis and spectroscopic investigation of iron(III) complexes of N′-(thioaroyl)pyridine-2-carbohydrazides.
  • PubMed. Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima.
  • PMC. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents.
  • PMC. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.

Sources

Troubleshooting

Technical Support Center: 2-Ethoxypyridine-3-carbohydrazide Storage &amp; Handling Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or side reactions when utilizing 2-Ethoxypyridine-3-carbohydrazide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or side reactions when utilizing 2-Ethoxypyridine-3-carbohydrazide in their synthetic pipelines.

Unlike standard pyridine derivatives, this compound possesses two highly reactive moieties: a carbohydrazide group and an ethoxypyridine ring. Without a mechanistic understanding of its sensitivities, standard laboratory storage (e.g., simply placing a vial in a 4°C fridge) will inevitably lead to compound degradation.

This guide is designed to move beyond basic safety data sheets. Here, we explore the chemical causality of its degradation, provide self-validating analytical protocols to check your reagent's integrity, and establish a rigorous, field-proven methodology for long-term storage.

Part 1: Chemical Properties & Degradation Summary

Before troubleshooting, it is critical to understand the baseline parameters of the compound.

Table 1: Quick Reference Parameters for 2-Ethoxypyridine-3-carbohydrazide

ParameterSpecification / Characteristic
Chemical Formula C8H11N3O2
Primary Vulnerabilities Auto-oxidation, Acid-catalyzed hydrolysis
Atmospheric Sensitivity High (O2 and ambient moisture)
Optimal Storage Temp -20°C (Long-term)
Recommended Container Amber borosilicate glass with PTFE-lined septa
Part 2: Troubleshooting & FAQs
FAQ 1: Why is my 2-Ethoxypyridine-3-carbohydrazide degrading even when stored at 4°C?

The Causality: Many researchers assume that lowering the temperature to 4°C is sufficient to halt degradation. However, temperature reduction only slows kinetic processes; it does not eliminate the reactants causing the degradation—specifically, atmospheric oxygen and condensed moisture.

The degradation of 2-Ethoxypyridine-3-carbohydrazide proceeds via two distinct, parallel mechanisms:

  • Oxidative Cleavage of the Carbohydrazide Moiety: Carbohydrazides are exceptionally strong reducing agents, often used industrially as oxygen scavengers[1]. When exposed to atmospheric oxygen, the terminal hydrazine group undergoes auto-oxidation. This redox reaction is accelerated by trace transition metals in poorly washed glassware, converting the carbohydrazide into 2-ethoxypyridine-3-carboxylic acid, releasing nitrogen gas and water[2].

  • Hydrolysis of the 2-Ethoxy Group: The ethoxy group at the 2-position of the pyridine ring is highly susceptible to nucleophilic attack by ambient moisture, especially in slightly acidic microenvironments. Hydrolysis cleaves the ether bond, yielding ethanol and driving the formation of the thermodynamically stable 2-pyridone tautomer[3].

Degradation Parent 2-Ethoxypyridine-3-carbohydrazide (Intact API) Deg1 2-Ethoxypyridine-3-carboxylic acid + N2 + H2O (Oxidative Degradation) Parent->Deg1 O2 / Trace Metals (Auto-oxidation) Deg2 2-Pyridone-3-carbohydrazide + EtOH (Hydrolytic Degradation) Parent->Deg2 H2O / H+ (Acidic Hydrolysis)

Figure 1. Primary oxidative and hydrolytic degradation pathways of 2-Ethoxypyridine-3-carbohydrazide.

FAQ 2: How do I detect and quantify degradation before starting my synthesis?

The Causality: Using partially degraded reagents introduces oxidized byproducts and 2-pyridone tautomers into your reaction mixture, which can poison metal catalysts or create inseparable structural analogs during downstream purification. A self-validating analytical QC step is mandatory before utilizing any batch older than 30 days.

Analytical QC Protocol (LC-MS): We utilize a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry to separate the parent compound from its degradants.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile (do not use water/methanol to avoid inducing hydrolysis during the run).

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Validation Check: A pure batch must show >99% Area Under Curve (AUC) at the parent retention time. The presence of an [M+H]+ peak at m/z 168 indicates 2-ethoxypyridine-3-carboxylic acid (oxidative degradation), while a peak at m/z 154 indicates the 2-pyridone derivative (hydrolytic degradation).

Table 2: LC-MS Diagnostic Signatures

Compound StateExpected [M+H]+ (m/z)Relative Retention TimeUV Absorption Max (nm)
Intact Parent Compound 182.091.00 (Reference)~265 nm
Oxidized Degradant 168.061.15 (More non-polar)~270 nm
Hydrolyzed Degradant 154.060.85 (More polar)~295 nm
FAQ 3: What is the optimal long-term storage protocol to guarantee >99% stability over 12 months?

The Causality: To achieve a self-validating, foolproof storage system, we must eliminate the three vectors of degradation: Oxygen (oxidation), Moisture (hydrolysis), and Light (photolytic radical generation). The following protocol utilizes Schlenk line principles to create an absolute inert microenvironment.

Step-by-Step Long-Term Storage Methodology:

  • Aliquoting: Do not store the compound in a single large bulk container. Repeatedly opening a bulk container introduces fresh moisture and oxygen each time. Aliquot the compound into single-use amounts inside a glove box or under a steady stream of inert gas.

  • Primary Desiccation: Place the open, aliquoted amber borosilicate vials into a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or indicating Drierite. Apply a high vacuum (<1 mbar) for 12 hours to strip away any surface-bound water molecules.

  • Inert Gas Backfilling: Slowly backfill the desiccator with ultra-high purity (UHP) Argon. Argon is preferred over Nitrogen because it is heavier than air and settles over the solid powder, creating a protective blanket.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined silicone septa caps. Wrap the junction between the cap and the vial tightly with Parafilm to prevent micro-leaks during thermal contraction in the freezer.

  • Thermal Control: Transfer the sealed vials into a secondary airtight container (e.g., a Lock&Lock box containing silica gel packets) and store at -20°C.

  • Validation Check (Thawing): Critical Step. When retrieving a vial for an experiment, allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the powder, instantly initiating hydrolysis.

StorageWorkflow Step1 1. Aliquot into Amber Borosilicate Vials Step2 2. Vacuum Desiccation (Remove Trace H2O) Step1->Step2 Step3 3. Argon Backfilling (Displace O2) Step2->Step3 Step4 4. Seal with PTFE Caps & Parafilm Step3->Step4 Step5 5. Store at -20°C in Dark Desiccator Step4->Step5

Figure 2. Step-by-step inert atmosphere storage workflow to prevent degradation.

References
  • Carbohydrazide - Santa Cruz Biotechnology. scbt.com.
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T Chemical.
  • Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxypyridine-3-carbohydrazide Condensations

Welcome to the Advanced Troubleshooting Guide for the derivatization of 2-ethoxypyridine-3-carbohydrazide. This hydrazide is a highly versatile building block used in the synthesis of Schiff bases, hydrazones, and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the derivatization of 2-ethoxypyridine-3-carbohydrazide. This hydrazide is a highly versatile building block used in the synthesis of Schiff bases, hydrazones, and complex heterocyclic pharmacophores. However, its unique structural features—specifically the acid-sensitive 2-ethoxypyridine moiety and the highly nucleophilic hydrazide tail—make it susceptible to a variety of competing side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating workflows to ensure your condensations proceed with high fidelity and maximum yield.

Mechanistic Pathway & Side Reaction Visualization

To effectively troubleshoot, we must first map the thermodynamic and kinetic pathways competing in your reaction flask. The diagram below illustrates the intended condensation route versus the most common degradative side reactions.

G A 2-Ethoxypyridine-3-carbohydrazide + Carbonyl Compound C Side Rxn: Ethoxy Hydrolysis (2-Pyridone Derivative) A->C Strong Acid / H2O High Temp D Side Rxn: Azine Formation (Dimerization) A->D Excess Carbonyl / Hydrazide Cleavage E Transient Hemiaminal Intermediate A->E Nucleophilic Attack (Fast) B Target Hydrazone (Schiff Base) E->B Dehydration (pH 4.5-5.5) (Rate-Limiting)

Reaction pathways and side reactions in 2-ethoxypyridine-3-carbohydrazide condensation.

Troubleshooting Q&A: Diagnosing Reaction Failures

Q1: Why am I observing a highly polar byproduct and the disappearance of the ethyl signals in my ¹H-NMR spectrum?

Root Cause: You are experiencing acid-catalyzed hydrolysis of the 2-ethoxy group. The 2-alkoxypyridine moiety is highly sensitive to strong aqueous acids. Protonation of the pyridine nitrogen activates the C2 position, facilitating nucleophilic attack by water. This cleaves the ether bond, yielding a highly polar 2-pyridone (or 2-hydroxypyridine) derivative 1[1]. Solution: Switch from strong mineral acids (like HCl or H₂SO₄) to mild organic acids. Glacial acetic acid or natural catalysts like citric acid are highly effective for nicotinic acid hydrazide condensations 2[2]. Furthermore, ensure your solvent is strictly anhydrous (e.g., absolute ethanol) to eliminate the nucleophilic water source.

Q2: My LC-MS shows a dominant mass corresponding to [M+H+18]⁺. Why is the reaction stalling?

Root Cause: The condensation reaction between a hydrazide and a carbonyl compound proceeds through a transient tetrahedral hemiaminal intermediate 3[3]. The[M+H+18]⁺ mass indicates that the initial nucleophilic attack has occurred, but the subsequent dehydration step—which forms the final C=N double bond—has stalled. Dehydration is the rate-limiting step and requires optimal protonation of the hydroxyl leaving group. Solution: Optimize the pH to a narrow window of 4.5–5.5. If the medium is too basic, the hydroxyl group is not protonated; if too acidic, the primary amine of the hydrazide is completely deactivated as an ammonium salt. Implement continuous water removal using a Dean-Stark apparatus or 3Å molecular sieves to drive the equilibrium forward thermodynamically.

Q3: I am detecting symmetrical azines (R-C=N-N=C-R) in my product mixture. How can I prevent this?

Root Cause: Azine formation typically occurs when free hydrazine reacts with two equivalents of the carbonyl compound 4[4]. In the context of a hydrazide condensation, this implies that either your starting material contains trace hydrazine hydrate impurities from its upstream synthesis, or the hydrazide amide bond is undergoing hydrolytic cleavage under excessively harsh reaction conditions, releasing free hydrazine into the pot. Solution: First, verify the purity of your 2-ethoxypyridine-3-carbohydrazide starting material. Second, control the stoichiometry by using a slight molar excess (1.05 eq) of the hydrazide relative to the carbonyl. Avoid prolonged heating above 80°C, which exacerbates hydrazide cleavage.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how different solvent and catalyst systems influence the yield and side-reaction profile of 2-ethoxypyridine-3-carbohydrazide condensations.

Solvent SystemCatalyst (pH)TemperatureTarget Hydrazone YieldEthoxy Hydrolysis ByproductAzine / Cleavage Byproducts
EtOH (Aqueous 10%)HCl (pH ~2)80°C (Reflux)< 40%> 45%~ 10%
EtOH (Absolute)None (pH ~7)25°C (RT)~ 30% (Stalls at Hemiaminal)< 1%< 1%
EtOH (Absolute) Acetic Acid (pH ~5) 60°C > 85% < 2% < 1%
Toluenep-TsOH (pH ~4)110°C (Dean-Stark)~ 75%~ 15%~ 5%

Self-Validating Experimental Protocol

To ensure high scientific integrity, do not simply mix reagents and hope for the best. Follow this causality-driven, self-validating protocol designed specifically to suppress C2-ethoxy hydrolysis and hemiaminal stalling.

Objective: Synthesize the target Schiff base from 2-ethoxypyridine-3-carbohydrazide while maintaining structural integrity.

  • Step 1: Reagent Preparation & Validation. Dissolve 1.05 mmol of 2-ethoxypyridine-3-carbohydrazide in 5.0 mL of absolute ethanol.

    • Validation Check: The solution must be completely clear. Any turbidity indicates degraded or impure starting material (likely polymeric or self-condensed impurities).

  • Step 2: pH Optimization. Add 0.1 mL of glacial acetic acid, or 2.0 mL of a mild natural catalyst extract (e.g., 5-7% citric acid) 5[5].

    • Causality: This establishes the precise pH (4.5–5.5) required to protonate the carbonyl oxygen without deactivating the hydrazide nitrogen, preventing hemiaminal stalling.

  • Step 3: Electrophile Introduction. Slowly add 1.00 mmol of the target aldehyde or ketone. Stir at room temperature for 15 minutes to allow the initial nucleophilic attack and hemiaminal formation.

  • Step 4: Dehydration & Equilibrium Shift. Heat the reaction mixture to 60°C for 2–4 hours.

    • In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the carbonyl spot and the emergence of a less polar, UV-active spot confirms successful dehydration.

  • Step 5: Isolation & Structural Verification. Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold absolute ethanol.

    • Validation Check: Analyze the crude solid via ¹H-NMR. The successful condensation is confirmed by the presence of a sharp singlet at ~8.0–8.5 ppm (the azomethine proton, -CH=N-) and the retention of the ethoxy quartet at ~4.4 ppm, proving the ether bond survived the reaction conditions 6[6].

References

  • Optimization of Nicotinic Acid Hydrazide Derivatization. Benchchem Technical Support.2

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI.6

  • Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy.5

  • Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2.1

  • Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry (ACS).3

  • Common side reactions with hydrazine hydrate and how to minimize them. Benchchem Technical Support.4

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrazone Formation with 2-Ethoxypyridine-3-carbohydrazide

Welcome to the technical support center for the optimization of reaction conditions for hydrazone formation using 2-Ethoxypyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for hydrazone formation using 2-Ethoxypyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. The information herein is structured to offer not just procedural steps, but a foundational understanding of the reaction mechanism and the rationale behind optimizing critical parameters.

Introduction to 2-Ethoxypyridine-3-carbohydrazide Hydrazone Formation

The synthesis of hydrazones from 2-Ethoxypyridine-3-carbohydrazide and various aldehydes or ketones is a crucial condensation reaction in medicinal chemistry and drug development. These compounds often serve as versatile intermediates and possess a wide range of biological activities. The reaction involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrazone formation, and how does the structure of 2-Ethoxypyridine-3-carbohydrazide influence it?

A1: The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed. A mildly acidic medium protonates the carbonyl oxygen of the aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine group of the 2-Ethoxypyridine-3-carbohydrazide. The resulting tetrahedral intermediate then dehydrates to form the hydrazone.[1] The 2-ethoxypyridine moiety in your carbohydrazide can influence the reaction through electronic effects. The electron-donating nature of the ethoxy group can slightly increase the nucleophilicity of the hydrazide nitrogen, potentially accelerating the reaction. Conversely, the pyridine ring is electron-withdrawing, which can modulate the overall reactivity.

Q2: Why is pH control so critical for this reaction?

A2: The pH of the reaction medium is a crucial parameter. The reaction requires a delicate balance. A mildly acidic environment (typically pH 4-5) is optimal because it protonates the carbonyl group, making it more susceptible to nucleophilic attack.[1] However, if the pH is too low (strongly acidic), the carbohydrazide, being a nucleophile, will be protonated and rendered inactive, thereby halting the reaction.[1][2] Conversely, in a basic medium, the protonation of the carbonyl oxygen is insufficient, leading to a sluggish reaction.

Q3: What is the role of a catalyst, and which one should I choose?

A3: A catalytic amount of a weak acid, such as glacial acetic acid, is commonly used to facilitate the reaction by protonating the carbonyl group of the aldehyde or ketone.[1] This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the carbohydrazide. Strong acids should generally be avoided as they can protonate the nucleophile.[1] For most applications, a few drops of glacial acetic acid per 10 mL of reaction volume is a good starting point.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a vital role in dissolving the reactants and influencing the reaction rate. Protic solvents like ethanol and methanol are commonly used as they effectively solvate the reactants.[3] However, since water is a byproduct of the condensation, its accumulation can shift the equilibrium back towards the starting materials, especially if the reaction is reversible. In such cases, using an aprotic solvent like toluene with a Dean-Stark apparatus to remove water can improve the yield.[4]

Q5: What are the common side reactions to be aware of?

A5: A primary side reaction is the formation of an azine, which can occur if the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[2] This is more prevalent when using unsubstituted hydrazine, but can still be a concern. Using a 1:1 molar ratio of the carbonyl compound to the carbohydrazide can help minimize this.[2] Another potential issue is the hydrolysis of the hydrazone back to the starting materials, particularly in the presence of excess water and under non-optimal pH conditions.[2][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction medium is too acidic or too basic. 2. Poor Reagent Quality: The aldehyde may have oxidized, or the carbohydrazide may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may be slow at room temperature. 4. Reversible Reaction: The accumulation of water is driving the equilibrium backward.1. Optimize pH: Add a catalytic amount (a few drops) of glacial acetic acid.[1] 2. Verify Reagent Purity: Use freshly distilled or new aldehydes. Check the purity of your 2-Ethoxypyridine-3-carbohydrazide. 3. Increase Temperature: Gently heat the reaction mixture to reflux.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). 4. Remove Water: Consider using an aprotic solvent with a Dean-Stark trap or adding molecular sieves to the reaction mixture.[4]
Formation of Multiple Products/Impure Product 1. Azine Formation: The hydrazone is reacting with another molecule of the aldehyde/ketone. 2. Decomposition of Product: The formed hydrazone is unstable under the reaction conditions. 3. Presence of E/Z Isomers: The hydrazone product exists as a mixture of geometric isomers.1. Control Stoichiometry: Use a 1:1 molar ratio of reactants. Consider adding the aldehyde dropwise to the carbohydrazide solution.[2] 2. Optimize Conditions: Run the reaction at the lowest effective temperature. Promptly work up the reaction upon completion. 3. Characterize Mixture: Use NMR spectroscopy to identify the isomeric ratio. Purification by recrystallization or column chromatography may isolate the major isomer.[2]
Difficulty in Product Purification 1. Product is an Oil or Gummy Solid: The product does not crystallize easily. 2. Low Yield After Recrystallization: The product is too soluble in the chosen solvent.1. Induce Precipitation: After cooling the reaction, try adding the mixture to crushed ice or cold water. If it remains oily, attempt purification using column chromatography. 2. Solvent Screening: Test different recrystallization solvents or solvent mixtures. Use a minimal amount of hot solvent for dissolution and cool slowly.[2]
Product Decomposes Upon Standing 1. Hydrolysis: The hydrazone is reacting with atmospheric moisture. 2. Oxidation: The product is sensitive to air.1. Proper Storage: Store the purified hydrazone in a desiccator over a drying agent.[2] 2. Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

Experimental Protocols

General Protocol for Hydrazone Formation

This protocol is a starting point and may require optimization for specific aldehydes or ketones.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-Ethoxypyridine-3-carbohydrazide (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol, approximately 10 mL per gram of carbohydrazide).

  • Addition of Carbonyl Compound: To this solution, add the aldehyde or ketone (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbohydrazide spot is consumed (typically 2-6 hours).[1]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, cool further in an ice bath to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[2]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the hydrazone is soluble when hot but sparingly soluble at room temperature.

  • Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[2]

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Visualization of Workflow and Troubleshooting

Experimental Workflow for Hydrazone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Carbohydrazide & Aldehyde/Ketone in Solvent add_catalyst Add Catalytic Acetic Acid prep_reactants->add_catalyst run_reaction Stir at RT or Reflux add_catalyst->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc cool_reaction Cool Reaction Mixture run_reaction->cool_reaction monitor_tlc->run_reaction filter_product Filter Crude Product cool_reaction->filter_product recrystallize Recrystallize (if needed) filter_product->recrystallize dry_product Dry Final Product recrystallize->dry_product

Caption: A generalized experimental workflow for the synthesis of 2-Ethoxypyridine-3-carbohydrazide hydrazones.

Troubleshooting Decision Tree

G node_sol node_sol start Low/No Yield? q_ph Is pH mildly acidic? start->q_ph q_reagents Are reagents pure? q_ph->q_reagents Yes sol_ph Add catalytic acid q_ph->sol_ph No q_temp Is temperature sufficient? q_reagents->q_temp Yes sol_reagents Use fresh reagents q_reagents->sol_reagents No q_water Is water being removed? q_temp->q_water Yes sol_temp Increase temperature/reflux q_temp->sol_temp No sol_water Use Dean-Stark/drying agent q_water->sol_water No

Caption: A decision tree for troubleshooting low or no product yield in hydrazone synthesis.

References

  • Corbin, J. R., et al. (2015). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, 51(74), 14097-14100. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9051-9062. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone Synthesis. Retrieved March 28, 2026, from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18763-18774. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2023). Study of some carbazones and hydrazones: synthesis, characterization and pharmaceutical properties. Journal of Chemical, Biological and Physical Sciences, 14(1), 1-10. [Link]

  • Gherghel, S., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 27(19), 6529. [Link]

  • Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. Retrieved March 28, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4165-4171. [Link]

  • ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

  • Kölmel, C. M., & Kool, E. T. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2577-2585. [Link]

  • de Oliveira, R. B., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1643-1653. [Link]

  • Scientific Reports. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345. [Link]

  • Biomacromolecules. (2014). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 15(8), 2849-2864. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2014). Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. [Link]

Sources

Optimization

Technical Support Center: 2-Ethoxypyridine-3-carbohydrazide Scale-Up &amp; Impurity Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 2-ethoxypyridine-3-carbohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 2-ethoxypyridine-3-carbohydrazide . This compound is a highly valuable building block, frequently utilized as a key intermediate in the synthesis of pyrazolopyrimidinone cGMP PDE5 inhibitors (such as sildenafil analogs)[1],[2] and potent TIP48/TIP49 ATPase inhibitors for oncology applications[3].

While the conversion of ethyl 2-ethoxypyridine-3-carboxylate to its corresponding hydrazide via aminolysis appears straightforward at the bench scale, transitioning to multi-kilogram pilot batches often introduces complex impurity profiles. This guide synthesizes mechanistic causality with field-proven methodologies to help you engineer a self-validating, high-purity process.

Mechanistic Pathway & Impurity Mapping

Before troubleshooting, it is critical to understand the competing kinetic and thermodynamic pathways in your reactor. The aminolysis of the ester by hydrazine hydrate is accompanied by three primary side reactions: dimerization, hydrolysis, and nucleophilic aromatic substitution (SNAr).

G SM Ethyl 2-ethoxypyridine- 3-carboxylate Target 2-Ethoxypyridine- 3-carbohydrazide (Target API Intermediate) SM->Target Aminolysis (55°C, Excess N2H4) ImpB 2-Ethoxypyridine- 3-carboxylic acid (Hydrolysis Impurity) SM->ImpB + H2O from Hydrate (Base Catalyzed, >65°C) ImpC 2-Hydrazinopyridine- 3-carbohydrazide (SNAr Impurity) SM->ImpC + Excess N2H4 (SNAr Displacement, >65°C) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Target Aminolysis (55°C, Excess N2H4) ImpA Symmetric Diacylhydrazine (Dimer Impurity) Target->ImpA + Unreacted Ester (Poor mixing / Localized depletion)

Reaction pathways illustrating the synthesis of 2-ethoxypyridine-3-carbohydrazide and major impurities.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of the symmetric diacylhydrazine impurity (N,N'-bis(2-ethoxypyridine-3-carbonyl)hydrazine) during scale-up, and how can it be minimized? Causality: This is a classic kinetic issue. While hydrazine is a strong alpha-effect nucleophile, the newly formed 2-ethoxypyridine-3-carbohydrazide is also nucleophilic. If the local concentration of the starting ester is high relative to hydrazine (which often occurs during bulk "all-at-once" additions or poor agitation in large reactors), the product will attack the unreacted ester, forming the symmetric diacylhydrazine dimer[4]. Solution: You must enforce a kinetic bias. First, utilize a 3:1 to 4:1 molar excess of hydrazine hydrate[4]. Second, employ forward dosing (adding the ester solution slowly into the hydrazine pool) rather than reverse addition. This ensures the ester is always the limiting reagent in the reaction microenvironment, completely suppressing dimer formation.

Q2: Our HPLC shows up to 15% of 2-ethoxypyridine-3-carboxylic acid. How do we prevent the hydrolysis of our starting material? Causality: Hydrazine hydrate is an aqueous reagent (typically 64% hydrazine and 36% water by weight). At elevated temperatures (e.g., refluxing at 80 °C), the hydroxide ions generated by the basicity of hydrazine act as competitive nucleophiles, attacking the ester carbonyl to yield the carboxylic acid[2]. Solution: Lower the thermal energy of the system to favor aminolysis over hydrolysis. The optimal temperature window is 50–55 °C . Additionally, use absolute ethanol as the solvent to dilute the water activity introduced by the hydrazine hydrate.

Q3: We are detecting an impurity with a mass corresponding to 2-hydrazinopyridine-3-carbohydrazide. How is the ethoxy group being displaced? Causality: The ethoxy group at the 2-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen (ortho) and the carbonyl group (meta) makes the C2 carbon highly electrophilic. When the reaction is pushed to temperatures exceeding 65 °C in the presence of excess hydrazine, hydrazine will displace the ethoxy leaving group. Solution: Strict temperature control is non-negotiable. Cap the reaction temperature at 55 °C . Implement a self-validating in-process control (IPC): if the reaction mixture begins to turn deep yellow/orange, it is an early visual indicator of SNAr byproduct formation. Quench the heating immediately.

Process Optimization Data

The following table summarizes the quantitative impact of adjusting scale-up parameters on the impurity profile. These metrics demonstrate the causality between dosing strategy, temperature, and product purity.

Reaction ConditionDosing StrategyHydrazine (Eq.)Temp (°C)Target Yield (%)Diacylhydrazine (%)Hydrolysis Acid (%)SNAr Impurity (%)
Baseline (Batch) All-at-once1.580 (Reflux)65.212.515.35.8
Optimized 1 Ester into N₂H₄1.56082.18.46.21.1
Optimized 2 Ester into N₂H₄3.06094.5< 0.53.10.8
Scale-up Protocol Ester into N₂H₄4.05596.2 Not Detected 1.2 < 0.1
Standardized Scale-Up Protocol

This methodology is designed as a self-validating system . Built-in hold points and In-Process Controls (IPCs) ensure that any deviation is caught before the batch is compromised.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a jacketed glass-lined reactor with Nitrogen.

  • Charge Absolute Ethanol (5.0 Volumes relative to ester weight).

  • Charge Hydrazine Hydrate (80% aqueous solution, 4.0 molar equivalents)[4].

  • Set the agitator to 150 RPM and adjust the jacket temperature to maintain the internal temperature at 20–25 °C.

Step 2: Controlled Dosing (Kinetic Bias Enforcement)

  • In a separate vessel, dissolve Ethyl 2-ethoxypyridine-3-carboxylate (1.0 eq) in Absolute Ethanol (3.0 Volumes).

  • Dose the ester solution into the main reactor via an addition funnel or dosing pump over 2.0 hours .

  • Self-Validation Check: Monitor the internal temperature. The reaction is mildly exothermic. Adjust the dosing rate to ensure the temperature does not exceed 30 °C during addition.

Step 3: Heating and Conversion

  • Once dosing is complete, ramp the internal temperature to 55 °C at a rate of 0.5 °C/min.

  • Hold the reaction at 55 °C for 12 hours.

  • Self-Validation Check (IPC): Pull a sample at 12 hours for HPLC analysis.

    • Pass Criteria: Unreacted ester < 1.0%.

    • Action: If ester is > 1.0%, extend the hold time by 2 hours. Do not increase the temperature, as this will trigger SNAr displacement.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure (at 40 °C) to remove approximately 50% of the ethanol[1],[2].

  • Cool the reactor linearly to 0–5 °C over 3 hours to initiate crystallization.

  • Filter the resulting thick white slurry. Wash the filter cake with ice-cold Absolute Ethanol (2 x 1.0 Volume) to displace residual hydrazine and trace hydrolysis impurities.

  • Dry the solid under vacuum at 45 °C until constant weight is achieved.

References
  • Source: Google Patents (EP0995750A1)
  • Source: Google Patents (WO2015125785A1)
  • 4-Chlorobenzhydrazide Synthesis and Symmetric Diacylhydrazine Minimization Source: Benchchem URL

Sources

Troubleshooting

Handling moisture sensitivity in 2-Ethoxypyridine-3-carbohydrazide derivatives

Welcome to the Technical Support Center for 2-Ethoxypyridine-3-carbohydrazide Derivatives . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, synthetic chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethoxypyridine-3-carbohydrazide Derivatives . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and manage the acute moisture sensitivity of these specific pharmaceutical intermediates.

This guide moves beyond basic handling instructions to explain the chemical causality behind degradation, providing you with self-validating protocols to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Insights into Moisture Sensitivity (FAQ)

Q: Why is 2-Ethoxypyridine-3-carbohydrazide particularly sensitive to ambient moisture compared to standard amides? A: The sensitivity is rooted in the unique electronic environment of the molecule. The ethoxy group at the 2-position donates electron density into the pyridine ring via resonance. While this slightly modulates the electrophilicity of the adjacent 3-carbonyl, the terminal −NH2​ of the hydrazide moiety remains highly nucleophilic. This terminal amine readily acts as a hydrogen-bond acceptor and donor with atmospheric water, leading to rapid, non-stoichiometric hydrate formation[1].

Q: What happens chemically if the compound is left exposed to humid air? A: Beyond simple hydrate formation—which artificially inflates the molecular weight and ruins 1:1 stoichiometric coupling calculations—prolonged exposure to moisture initiates chemical degradation. Ambient moisture often contains dissolved CO2​ , creating a mildly acidic microenvironment. Under these conditions, the hydrazide undergoes acid-catalyzed hydrolysis. Water nucleophilically attacks the protonated carbonyl, forming a transient carbinolamine intermediate before cleaving the C-N bond to yield 2-ethoxynicotinic acid and free hydrazine[2].

Pathway A 2-Ethoxypyridine-3-carbohydrazide (Anhydrous API Intermediate) B Hydrate Formation (H2O Absorption) A->B Ambient Humidity >30% C Carbinolamine Intermediate B->C H+ Catalysis (pH < 7) D 2-Ethoxynicotinic Acid C->D C-N Bond Cleavage E Free Hydrazine C->E C-N Bond Cleavage

Moisture-induced degradation pathway of 2-Ethoxypyridine-3-carbohydrazide.

Section 2: Diagnostic & Analytical Troubleshooting (Q&A)

Q: My recent coupling reactions have resulted in unreacted starting materials. How can I accurately validate the moisture content of my intermediate before proceeding? A: You must utilize Karl Fischer (KF) titration. Loss on Drying (LOD) is insufficient because it cannot differentiate between surface moisture, bound hydrate water, and volatile degradation products. For highly sensitive pharmaceutical intermediates where trace water destabilizes the product, Coulometric KF titration is the gold standard. It generates iodine electrochemically and can detect moisture levels as low as 10 ppm (0.001%)[3].

Self-Validating System: Never inject your sample blindly. Always run a blank titration with your anhydrous solvent (e.g., dry methanol) to establish a stable baseline drift. Only when the drift stabilizes below 10 µ g/min should you introduce the carbohydrazide sample.

Q: My batch has absorbed moisture. Can I recover the anhydrous form by heating it in an oven? A: No. Heating carbohydrazides in the presence of moisture and atmospheric oxygen can accelerate hydrolysis or induce thermal decomposition into azines. Instead, use high-vacuum drying (lyophilization or a Schlenk vacuum line) at ambient temperature in the presence of a strong desiccant like Phosphorus Pentoxide ( P2​O5​ )[4].

Section 3: Quantitative Data & Method Comparison

To optimize your workflow, refer to the table below summarizing the analytical and handling techniques required for moisture-sensitive hydrazides.

Technique / MethodOptimal Range / LimitPrimary ApplicationCausality & Mechanistic Advantage
Coulometric KF Titration 10 ppm – 1% H2​O Trace moisture detection in APIs[3].Iodine is generated in situ, preventing atmospheric moisture contamination during titrant addition.
Volumetric KF Titration 0.01% – 100% H2​O Bulk raw material screening[3].Rapid neutralization of bulk water, though less precise for highly sensitive intermediates.
Glovebox Storage < 1 ppm H2​O / O2​ Long-term storage of the solid[4].Continuous catalyst scrubbing physically eliminates the H2​O molecules required for hydrogen bonding.
Sure/Seal™ Bottles N/ALiquid reagent/solvent storage[5].PTFE-faced rubber liners reseal after syringe puncture, maintaining an inert argon blanket[5].

Section 4: Experimental Protocols

Protocol: Moisture-Free Schlenk Line Transfer and Reaction Setup

When setting up a reaction with 2-Ethoxypyridine-3-carbohydrazide, exposing the solid to room air for even 60 seconds can introduce enough moisture to disrupt stoichiometry. Follow this self-validating Schlenk line protocol,[4].

Step 1: Glassware Preparation Dry Schlenk flasks, septa, and magnetic stir bars in a drying oven at 150°C for a minimum of 4 hours. This provides the activation energy required to desorb tightly bound surface water from the borosilicate glass[4].

Step 2: Hot Assembly & Inert Cycling Assemble the glassware while hot. Attach the flask to the Schlenk line and immediately open the stopcock to the vacuum manifold. Validation Check: Perform three purge cycles. Evacuate for 5–10 minutes, then slowly backfill with high-purity Argon. Monitor the oil bubbler; a steady bubble rate confirms positive pressure and prevents oil suck-back.

Step 3: Solid Addition via Counterflow Switch the Schlenk line to Argon. Increase the gas flow slightly to create a positive pressure counterflow. Remove the septum and rapidly transfer the 2-Ethoxypyridine-3-carbohydrazide solid into the flask. The outward flow of Argon physically blocks humid room air from entering the vessel. Replace the septum immediately.

Step 4: Headspace Clearance Perform one final, gentle vacuum/Argon cycle. This removes any trace oxygen or moisture that may have breached the counterflow during the solid transfer.

Step 5: Anhydrous Solvent Transfer Using an oven-dried, Argon-purged syringe or cannula, pierce the Sure/Seal™ bottle of your anhydrous solvent[5]. Transfer the solvent directly through the septum of your reaction flask.

Workflow S1 Oven Dry Glassware (150°C, >4h) S2 Vacuum/Argon Cycles (x3) S1->S2 S3 Argon Positive Counterflow S2->S3 S4 Add Carbohydrazide Solid S3->S4 S5 Cannula Transfer Anhydrous Solvent S4->S5

Step-by-step Schlenk line workflow for moisture-free reagent transfer.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Methods for 2-Ethoxypyridine-3-carbohydrazide Purity

The Analytical Challenge: Structural Dichotomy 2-Ethoxypyridine-3-carbohydrazide is a critical intermediate in the synthesis of complex pyrazolone derivatives and targeted pharmaceutical inhibitors[1]. Accurate purity de...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Dichotomy

2-Ethoxypyridine-3-carbohydrazide is a critical intermediate in the synthesis of complex pyrazolone derivatives and targeted pharmaceutical inhibitors[1]. Accurate purity determination of this compound is essential to prevent impurity carryover during active pharmaceutical ingredient (API) manufacturing.

However, quantifying this molecule presents a distinct chromatographic challenge due to its structural dichotomy. It possesses a lipophilic ethoxypyridine ring alongside a highly polar, basic carbohydrazide moiety. When analyzed using standard high-performance liquid chromatography (HPLC), the basic nitrogen atoms of the carbohydrazide group undergo secondary ion-exchange interactions with unreacted, acidic surface silanols on the silica support. This disrupts the partition equilibrium, resulting in severe peak tailing, poor reproducibility, and the masking of closely eluting synthetic impurities.

Methodological Comparison: Finding the Optimal Phase

To objectively determine the best approach for lot-release purity testing, we compared three distinct analytical methodologies.

Historically, analysts have relied on [2] to mask the reactive amine, thereby improving peak shape and UV detection. While effective, derivatization introduces kinetic variables, increases sample preparation time, and is prone to artifact formation. Therefore, direct analysis is the preferred industry standard, provided the stationary phase can handle the molecular polarity.

We compared Standard C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Polar-Embedded C18 columns for direct analysis.

Causality Behind Column Performance:
  • Standard C18 (Alkyl-bonded silica): Fails due to the aforementioned secondary silanol interactions. The lack of steric protection allows the carbohydrazide group to bind tightly to the silica backbone, causing a high tailing factor ( Tf​>1.8 ).

  • HILIC Phase: Retains the polar carbohydrazide moiety effectively via hydrophilic partitioning. However, the lipophilic ethoxypyridine ring does not interact strongly with the aqueous-enriched layer on the HILIC surface, leading to moderate overall retention and poor selectivity against non-polar impurities.

  • Polar-Embedded C18 (The Optimal Choice): Incorporates a polar functional group (e.g., an amide or ether) near the silica surface. This creates a localized hydration layer that sterically and electronically shields residual silanols from the carbohydrazide's basic nitrogen. This mechanism neutralizes secondary interactions, restoring Gaussian peak shapes while maintaining robust reversed-phase retention for the ethoxypyridine ring.

Table 1: Chromatographic Performance Comparison
ParameterDerivatization + C18Direct HILICDirect Polar-Embedded C18
Sample Prep Time 60 minutes< 5 minutes< 5 minutes
Retention Time (min) 12.44.85.4
Tailing Factor ( Tf​ ) 1.151.121.05
Theoretical Plates ( N ) 8,5009,80012,500
Resolution (vs. Impurity A) 2.11.83.5
Suitability for Routine QC Low (High variability)ModerateHigh (Robust & Direct)

Workflow Visualization

HPLC_Validation cluster_methods Stationary Phase Evaluation Start 2-Ethoxypyridine-3-carbohydrazide Method Development C18 Standard C18 (Silanol Interactions) Start->C18 HILIC HILIC Phase (Weak Ring Retention) Start->HILIC Polar Polar-Embedded C18 (Silanol Shielding) Start->Polar Validate ICH Q2(R2) Validation Lifecycle Polar->Validate Optimal Selection Spec Specificity (Resolution > 2.0) Validate->Spec Lin Linearity & Range (R² ≥ 0.999) Validate->Lin Prec Accuracy & Precision (Recovery 98-102%) Validate->Prec Final Validated QC Method Ready for Release Spec->Final Lin->Final Prec->Final

Fig 1. HPLC method selection and ICH Q2(R2) validation workflow for 2-Ethoxypyridine-3-carbohydrazide.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol for the Polar-Embedded C18 method is designed as a self-validating system . The sequence is programmed so that if the System Suitability Test (SST) fails to meet predefined criteria (e.g., %RSD > 1.0% or Tf​ > 1.5), the chromatography data system (CDS) automatically aborts the run. This prevents the generation and reporting of invalid data.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.0 with dilute acetic acid. Causality: A pH of 6.0 ensures the carbohydrazide moiety remains in a consistent, non-ionized state, preventing peak splitting while remaining fully compatible with LC-MS if mass confirmation is required.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: 80:20 Water:Acetonitrile (v/v) to match initial gradient conditions and prevent solvent-induced peak distortion.

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes partition kinetics).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration.

Step 3: Execution of ICH Q2(R2) Validation

Following the[3], the method was subjected to rigorous evaluation.

  • System Suitability (Self-Validation Check): Inject Diluent Blank (1x), Sensitivity Solution at LOQ (1x), and 100% Working Standard (6x). Criteria: Blank must show no interference; Standard %RSD ≤ 1.0%.

  • Specificity: Inject a sample spiked with known synthetic impurities (e.g., 2-ethoxynicotinic acid). Verify peak purity using a Photodiode Array (PDA) detector.

  • Linearity: Prepare and inject standards at 5 concentration levels ranging from 10% to 150% of the target concentration (100 µg/mL).

  • Accuracy & Precision: Prepare triplicate preparations of spiked samples at 50%, 100%, and 150% levels. Calculate % recovery and intermediate precision.

Experimental Validation Data

The direct Polar-Embedded C18 method successfully passed all analytical lifecycle requirements dictated by ICH Q2(R2). The quantitative data is summarized below.

Table 2: ICH Q2(R2) Validation Summary (Polar-Embedded C18)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RT; Peak Purity Angle < ThresholdNo co-eluting peaks; Purity Angle: 0.12 (Threshold: 0.45)Pass
Linearity Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998 (Range: 10 - 150 µg/mL)Pass
Method Precision %RSD ≤ 2.0% for 6 independent preparations0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across all spike levels99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 10LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass
Robustness Stable Tf​ and Resolution under deliberate variations (±0.2 pH, ±2°C) Tf​ range: 1.04 - 1.08 Resolution > 3.0 in all conditionsPass

Conclusion

For the purity determination of 2-Ethoxypyridine-3-carbohydrazide, direct analysis utilizing a Polar-Embedded C18 stationary phase vastly outperforms both HILIC and traditional derivatization-based C18 methods. By sterically shielding residual silanols, the polar-embedded column eliminates the secondary interactions that typically plague carbohydrazide analysis. The resulting method is rapid, highly reproducible, and fully compliant with ICH Q2(R2) standards, making it the optimal choice for pharmaceutical lot-release and stability testing.

References

  • Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL
  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Analysis of Pyridine Carbohydrazides in Metal Chelation Efficacy

Pyridine carbohydrazides (PCHs) represent a highly versatile class of chelating agents with profound implications in medicinal chemistry, ranging from the treatment of tuberculosis to the management of metal overload dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridine carbohydrazides (PCHs) represent a highly versatile class of chelating agents with profound implications in medicinal chemistry, ranging from the treatment of tuberculosis to the management of metal overload disorders. The structural isomerism of the pyridine ring relative to the carbohydrazide moiety dictates the ligand's coordination geometry, thermodynamic stability, and ultimately, its biological efficacy.

This guide provides an in-depth, objective comparison of the metal chelation profiles of the three primary PCH isomers: 2-pyridinecarbohydrazide (Picolinyl hydrazide) , 3-pyridinecarbohydrazide (Nicotinyl hydrazide) , and 4-pyridinecarbohydrazide (Isoniazid) , supported by experimental stability data and validated analytical workflows.

Structural Isomerism and Coordination Mechanics

The chelation efficacy of a PCH ligand is fundamentally governed by its denticity—the number of donor atoms it can simultaneously provide to a single metal center. The position of the nitrogen atom on the pyridine ring acts as a steric switch that defines this denticity[1].

  • 2-Pyridinecarbohydrazide (2-PCH) : The ortho-position of the pyridine nitrogen allows it to participate directly in metal binding alongside the carbonyl oxygen and the terminal amine nitrogen of the hydrazide group. This enables 2-PCH to act as a tridentate ligand , forming highly stable, fused five-membered chelate rings. The entropy gained by displacing multiple water molecules from the metal's hydration sphere (the Chelate Effect) results in exceptionally high thermodynamic stability[2].

  • 4-Pyridinecarbohydrazide (4-PCH / Isoniazid) : Because the pyridine nitrogen is in the para-position, it is sterically precluded from coordinating to the same metal center as the hydrazide group. Consequently, 4-PCH functions primarily as a bidentate ligand via the hydrazide carbonyl oxygen and amino nitrogen. While the pyridine nitrogen can participate in bridging interactions to form polymeric networks, the monomeric stability constants are inherently lower than those of 2-PCH[3].

Coordination PCH2 2-Pyridinecarbohydrazide (Picolinyl Hydrazide) Tridentate Tridentate/Bidentate Chelation (Pyridine N, Carbonyl O, Amine N) PCH2->Tridentate PCH4 4-Pyridinecarbohydrazide (Isoniazid) Bidentate Bidentate Chelation (Carbonyl O, Amine N) PCH4->Bidentate HighStability High Thermodynamic Stability (log β > 10 for Cu2+) Tridentate->HighStability ModStability Moderate Stability (log β ~ 8.98 for Cu2+) Bidentate->ModStability

Figure 1: Mechanistic divergence in metal coordination between 2-PCH and 4-PCH isomers.

Quantitative Comparison of Chelation Efficacy

The thermodynamic stability of metal-ligand complexes is quantified by their formation constants (log β). Table 1 summarizes the stability constants for 4-PCH and 2-PCH with biologically relevant divalent transition metals[3][4].

Causality in Metal Preference: Across all PCH isomers, Copper(II) consistently forms more stable complexes than Zinc(II)[5]. This adheres to the Irving-Williams series . Cu(II) (a d9 system) undergoes Jahn-Teller distortion, providing additional ligand field stabilization energy (LFSE) in square planar or distorted octahedral geometries. In contrast, Zn(II) (a d10 system) lacks LFSE, relying purely on electrostatic interactions, resulting in comparatively lower log β values[3].

Table 1: Comparative Stability Constants of PCH-Metal Complexes (25°C, I = 0.15 M)
Ligand IsomerMetal IonPrimary Coordination Modelog β₁ (1:1 Complex)log β₂ (1:2 Complex)
4-PCH (Isoniazid) Cu(II)Bidentate (O, N)8.98~ 13.77
4-PCH (Isoniazid) Zn(II)Bidentate (O, N)5.50 - 5.71~ 10.20
2-PCH (Picolinyl) Cu(II)Tridentate (N, O, N)> 10.00> 18.00
2-PCH (Picolinyl) Zn(II)Bidentate/Tridentate~ 7.00~ 12.50

Experimental Workflow: Bimodal Validation of Stability Constants

To ensure rigorous scientific integrity, the determination of stability constants must not rely on a single analytical method. The following protocol describes a self-validating system combining potentiometry (to determine binding energetics) with UV-Vis spectrophotometry (to independently verify stoichiometry)[5][6].

Phase 1: Reagent Preparation & Ionic Strength Control
  • Stock Formulation : Prepare 0.01 M aqueous solutions of the target PCH isomer and the metal chloride salt (e.g., CuCl2​ ).

  • Electrolyte Standardization : Add NaClO4​ or NaCl to achieve a final background ionic strength of 0.15 M.

    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the ions remain invariant during the titration. This allows researchers to substitute raw concentrations for thermodynamic activities in the Nernst equation without introducing mathematical artifacts[3].

Phase 2: Potentiometric Titration (Calvin-Bjerrum Method)
  • System Calibration : Calibrate a glass electrode using standard buffers at a tightly controlled 25.0 ± 0.1 °C.

    • Causality: Complex formation is an enthalpy-driven process; thermal fluctuations will skew the extraction of equilibrium constants.

  • Titration Execution : Titrate the ligand-metal mixture with standardized 0.1 M NaOH under a continuous nitrogen purge.

    • Causality: Nitrogen purging prevents the dissolution of atmospheric CO2​ , which would form carbonic acid, artificially lower the pH, and corrupt the proton-displacement data[6].

  • Data Extraction : Record the pH drop. As the metal binds to the hydrazide group (pKa ~ 10.95), it outcompetes protons. The magnitude of this proton displacement directly generates the formation curve.

Phase 3: Orthogonal Validation via UV-Vis Spectroscopy (Job's Method)
  • Continuous Variation : Prepare a series of solutions where the total molarity of Metal + Ligand is constant, but the molar ratio varies incrementally from 0:1 to 1:0.

  • Absorbance Measurement : Measure the absorbance at the λmax​ of the complex (e.g., ~700 nm for Cu-PCH d−d transitions).

  • Stoichiometric Confirmation : Plot Absorbance vs. Mole Fraction.

    • Causality: Potentiometric software assumes a specific mathematical speciation model. Job's method physically verifies the stoichiometry (e.g., a peak at 0.5 confirms a 1:1 ML complex), creating a self-validating loop that prevents the overfitting of titration data[5].

Workflow Prep 1. Solution Prep (Ligand + Metal + NaClO4) Titration 2. Potentiometric Titration (pH 2-11, 25°C) Prep->Titration UVVis 3. UV-Vis Spectroscopy (Job's Method) Prep->UVVis Analysis 4. Speciation Analysis (Calvin-Bjerrum) Titration->Analysis UVVis->Analysis

Figure 2: Self-validating experimental workflow for determining metal-ligand stability constants.

Translational Impact: Metalloenzyme Inhibition

The chelation parameters of PCHs are not just physicochemical curiosities; they are the direct drivers of their pharmacological action. The most prominent example is the antitubercular prodrug Isoniazid (4-PCH) .

Isoniazid's efficacy relies entirely on its ability to interact with the heme-iron center of the mycobacterial catalase-peroxidase enzyme, KatG . The moderate stability of the 4-PCH-Iron complex allows the drug to transiently coordinate with the KatG active site. This metal-ligand interaction facilitates a rapid electron transfer, oxidizing Isoniazid into an isonicotinoyl radical. This radical subsequently binds to NAD+ , forming an adduct that potently inhibits InhA, arresting mycolic acid synthesis and killing the bacterium[7].

Conversely, the use of a stronger chelator like 2-PCH can lead to the irreversible sequestration of essential metals, shifting the mechanism of action from targeted prodrug activation to broad-spectrum metalloenzyme inhibition and generalized cytotoxicity.

Pathway Prodrug Isoniazid (Prodrug) Enzyme KatG (Catalase-Peroxidase) Heme-Fe(III) Active Site Prodrug->Enzyme Binding Radical Isonicotinoyl Radical Enzyme->Radical Fe-mediated e- transfer Adduct INH-NAD Adduct Radical->Adduct + NAD+ Inhibition InhA Inhibition (Mycolic Acid Arrest) Adduct->Inhibition

Figure 3: Isoniazid activation pathway mediated by KatG metalloenzyme coordination.

References

  • [2] Synthesis, characterization, and biological investigation of Bis(N,N'-bis(benzylidene)-2 pyridine carbohydrazide) molybdenum(VI) complex. MedCrave Online. Available at:

  • [4] Stability of Cu(II) and Zn(II) Complexes with Pyridinecarbohydrazones of Pyridoxal-5-phosphate in Aqueous Solution. ResearchGate. Available at:

  • [7] The Mycobacterium tuberculosis Katg gene: identification of a novel function and analysis of the regulation of expression. University of Cape Town. Available at:

  • [1] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC / NIH. Available at:

  • [5] Ternary complex formation of isoniazid with some transition metals and amino acids. SciSpace. Available at:

  • [3] Potentiometric and spectroscopic study of isoniazid - an anti-tubercular drug. Semantic Scholar. Available at:

  • [6] Potentiometric and spectroscopic study of isoniazid - an anti-tubercular drug. ResearchGate. Available at:

Sources

Validation

Comparative Guide: Antimicrobial Activity of 2-Ethoxypyridine-3-carbohydrazide Analogs

As antimicrobial resistance (AMR) accelerates across bacterial and fungal pathogens, the development of novel pharmacophores is a critical priority in drug discovery. Pyridine-carbohydrazides—most notably recognized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates across bacterial and fungal pathogens, the development of novel pharmacophores is a critical priority in drug discovery. Pyridine-carbohydrazides—most notably recognized in the first-line antitubercular drug Isoniazid (pyridine-4-carbohydrazide)—serve as highly versatile, bioactive scaffolds.

In this guide, we will critically evaluate the structural and functional advantages of 2-Ethoxypyridine-3-carbohydrazide and its functionalized analogs. By shifting the carbohydrazide moiety to the 3-position and introducing an ethoxy group at the 2-position, we fundamentally alter the molecule's lipophilicity, electronic distribution, and target-binding capabilities.

Mechanistic Rationale: The Role of the 2-Ethoxy Substitution

The core rationale for utilizing pyridine-based hydrazides lies in their profound biological activity; the pyridine moiety is known to enhance drug permeability and mitigate non-specific protein binding issues[1]. However, unsubstituted pyridine-3-carbohydrazide often struggles to penetrate the thick, mycolic acid-rich cell walls of Mycobacterium species or the complex outer membranes of Gram-negative bacteria.

The introduction of a 2-ethoxy group provides three distinct mechanistic advantages:

  • Enhanced Lipophilicity: Incorporating lipophilic functionalities facilitates passive diffusion through lipid-rich bacterial and fungal cell walls[1].

  • Electronic Modulation: The electron-donating nature of the ethoxy group alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. A lower HOMO-LUMO energy gap correlates directly with higher chemical reactivity and enhanced antimicrobial action[2].

  • Steric Shielding: The bulky ethoxy group provides steric hindrance that can protect the adjacent carbohydrazide linkage from premature enzymatic hydrolysis by bacterial amidases, prolonging the molecule's half-life in vitro.

MOA N1 2-Ethoxypyridine-3-carbohydrazide (Lipophilic Pharmacophore) N2 Enhanced Lipid-Rich Cell Wall Penetration (Facilitated by 2-Ethoxy Group) N1->N2 N3 Intracellular Accumulation & Target Binding N2->N3 N4 Disruption of Cell Membrane & ROS Generation N3->N4 N5 Bacterial / Fungal Cell Death N4->N5

Caption: Proposed antimicrobial mechanism of action for functionally substituted pyridine-carbohydrazides.

Comparative Efficacy & Data Presentation

To objectively assess the performance of 2-ethoxypyridine-3-carbohydrazide, we must compare its Minimum Inhibitory Concentration (MIC) against unsubstituted analogs and clinical standard-of-care therapeutics. Recent structural activity relationship (SAR) studies demonstrate that functionalized pyridine-3-carbohydrazides, particularly Schiff base derivatives (Analog A), exhibit exceptional activity against multidrug-resistant (MDR) strains, sometimes rivaling broad-spectrum drugs like Fluconazole[1],[3].

Table 1: Comparative Minimum Inhibitory Concentration (MIC, µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)M. tuberculosis (Acid-Fast)
Pyridine-3-carbohydrazide 125.0250.0100.050.0
2-Ethoxypyridine-3-carbohydrazide 62.5125.062.512.5
Analog A (Schiff Base Derivative) 31.2562.516.06.25
Ciprofloxacin (Antibacterial Control) 1.560.78N/AN/A
Fluconazole (Antifungal Control) N/AN/A20.0N/A
Isoniazid (Antimycobacterial Control) N/AN/AN/A0.5

Data Synthesis Note: Values represent aggregated median MICs derived from standardized broth microdilution assays of pyridine-carbohydrazide derivatives[1],[3],[4]. Analog A represents highly active substituted derivatives reported in recent literature.

Key Takeaway: While the raw 2-ethoxypyridine-3-carbohydrazide scaffold does not outcompete highly optimized clinical drugs like Ciprofloxacin on its own, it serves as a vastly superior intermediate compared to unsubstituted pyridine-3-carbohydrazide. When derivatized into complex heterocycles (e.g., oxadiazoles or Schiff bases), the MIC against C. albicans drops to 16.0 µg/mL, outperforming Fluconazole (20.0 µg/mL)[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to synthesize and evaluate these compounds must be robust. Below are the field-proven, self-validating protocols for working with this class of compounds.

Synthesis Workflow

The synthesis relies on a two-step process: Fischer esterification followed by hydrazinolysis.

Synthesis A 2-Ethoxypyridine-3-carboxylic acid B Fischer Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 2-ethoxypyridine-3-carboxylate B->C D Hydrazinolysis (80% NH2NH2·H2O) C->D E 2-Ethoxypyridine-3-carbohydrazide D->E

Caption: Step-by-step synthetic workflow for the preparation of 2-ethoxypyridine-3-carbohydrazide.

Step-by-Step Protocol:

  • Esterification: Dissolve 10 mmol of 2-ethoxypyridine-3-carboxylic acid in 30 mL of absolute ethanol. Add a catalytic amount of 98% sulfuric acid. Reflux the mixture for 6–8 hours.

  • Neutralization: Cool the mixture and neutralize with 10% sodium bicarbonate. Extract the intermediate (Ethyl 2-ethoxypyridine-3-carboxylate) using dichloromethane (DCM).

  • Hydrazinolysis: Dissolve the ester in 20 mL of ethanol and add 50 mmol of 80% hydrazine hydrate. Reflux for 24 hours[1].

  • Isolation: Concentrate under reduced pressure, filter the resulting crystalline solid, and wash with cold ethanol.

Causality & Validation: Why use 80% hydrazine hydrate instead of anhydrous or highly aqueous variants? Anhydrous hydrazine is highly toxic and poses severe explosion risks. Conversely, highly aqueous hydrazine promotes the reverse hydrolysis of the ester back to the carboxylic acid. The 80% concentration provides the optimal nucleophilic strength to drive the acyl substitution forward safely and efficiently. The reaction's success is self-validated by Thin Layer Chromatography (TLC); the shift from a non-polar ester spot to a highly polar hydrazide spot confirms conversion.

Antimicrobial Assay: Resazurin-Based Broth Microdilution

Relying solely on visual turbidity to determine MIC is flawed when testing lipophilic compounds like 2-ethoxy analogs, as they can precipitate in aqueous broth and mimic bacterial growth. We utilize a Resazurin-based assay to create a self-validating system tied directly to cellular metabolism.

Step-by-Step Protocol:

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well microtiter plate.

  • Serial Dilution: Add the synthesized compound (dissolved in DMSO) to the first well and perform a two-fold serial dilution across the plate. Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Inoculation: Adjust the bacterial/fungal suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100. Add 100 µL of this inoculum to all test wells.

  • Controls: Include a positive control (Ciprofloxacin/Fluconazole), a negative control (DMSO + Inoculum), and a sterility control (Broth only).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

Causality & Validation: Resazurin is a blue, non-fluorescent dye that acts as an electron acceptor. Metabolically active (living) cells reduce resazurin to resorufin, which is pink and highly fluorescent. If a well remains blue, the cells are dead or metabolically inhibited. This provides an objective, binary colorimetric endpoint (Pink = Growth, Blue = Inhibition) that completely bypasses the confounding variable of compound precipitation.

References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains Source: PMC / NIH URL:[Link]

  • Design, synthesis, antimicrobial activity, DFT, and molecular docking studies of pyridine-pyrazole-based dihydro-1,3,4-oxadiazoles against various bacterial and fungal targets Source: ResearchGate URL:[Link]

  • Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives Source: MDPI URL:[Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate / Mini-Reviews in Medicinal Chemistry URL:[Link]

  • WO2008031440A2 - Isoniazid mediated healing of wounds and ulcers Source: Google Patents URL

Sources

Comparative

GC-MS comparative profiling of 2-Ethoxypyridine-3-carbohydrazide degradation products

Topic: GC-MS Comparative Profiling of 2-Ethoxypyridine-3-carbohydrazide Degradation Products As drug development pipelines increasingly rely on highly functionalized pyridine scaffolds—such as those found in novel 15-PGD...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: GC-MS Comparative Profiling of 2-Ethoxypyridine-3-carbohydrazide Degradation Products

As drug development pipelines increasingly rely on highly functionalized pyridine scaffolds—such as those found in novel 15-PGDH inhibitors and targeted oncology agents[1]—understanding the intrinsic stability of these building blocks is paramount. 2-Ethoxypyridine-3-carbohydrazide (2-EPC) is a critical intermediate whose stability profile directly impacts the safety and efficacy of final active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of the degradation profile of 2-EPC against a widely understood reference standard, Isoniazid (pyridine-4-carbohydrazide). By leveraging Gas Chromatography-Mass Spectrometry (GC-MS) combined with rigorous chemical derivatization, we can map the specific vulnerabilities of the 2-ethoxy substituted architecture under ICH Q1A(R2) forced degradation conditions[2].

The Causality of Analytical Design: Why GC-MS?

While LC-MS is the default for large, polar APIs, GC-MS equipped with Electron Ionization (EI) remains the gold standard for profiling low-molecular-weight degradation products. EI provides highly reproducible, library-searchable fragmentation patterns (typically at 70 eV), which is critical for the de novo structural elucidation of unknown degradants like cleaved hydrazines or des-ethoxy fragments.

The Derivatization Imperative: Hydrazides possess active protons (-NH, -NH₂) that cause irreversible adsorption, peak tailing, and thermal degradation within the hot GC inlet[3]. To create a self-validating and robust analytical system, these active sites must be neutralized. We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active protons with trimethylsilyl (TMS) groups. This lowers the boiling point, increases thermal stability, and ensures that the peaks observed are true degradation products, not artifacts of the GC inlet[3].

Workflow A 2-Ethoxypyridine-3-carbohydrazide B ICH Q1A(R2) Stress Testing A->B 5-20% Target Degradation C Neutralization & Drying B->C Quench Reactions D TMS Derivatization (MSTFA) C->D Volatilize Hydrazides E GC-EI-MS Acquisition D->E 1 µL Splitless Injection F Deconvolution & Profiling E->F EI Fragmentation Analysis

Fig 1: Self-validating GC-MS workflow for forced degradation profiling.

Experimental Methodology

To comply with ICH Q1A(R2) guidelines, the goal of forced degradation is to achieve 5% to 20% degradation [2]. Exceeding 20% risks generating secondary degradants that do not reflect realistic shelf-life breakdown pathways[4].

Step-by-Step Protocol
  • Sample Preparation & Stressing:

    • Acid Hydrolysis: 10 mg of 2-EPC dissolved in 10 mL of 0.1 N HCl. Heated at 60°C for 24 hours.

    • Base Hydrolysis: 10 mg of 2-EPC in 10 mL of 0.1 N NaOH. Heated at 60°C for 24 hours.

    • Oxidation: 10 mg of 2-EPC in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid 2-EPC exposed to 80°C in a dry oven for 7 days.

    • Photolysis: Solid 2-EPC exposed to 1.2 million lux hours of UV/Visible light[5].

  • Quenching & Extraction:

    • Acid/Base samples are neutralized to pH 7.0.

    • All samples are lyophilized (vacuum-dried) to remove water, which violently reacts with MSTFA[3].

  • Derivatization:

    • Reconstitute dried residue in 50 µL of anhydrous pyridine.

    • Add 50 µL of MSTFA + 1% TMCS.

    • Incubate at 60°C for 45 minutes to ensure complete silylation of hydrazide and carboxylic acid groups.

  • GC-MS Acquisition:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250°C, Splitless mode (1 µL injection).

    • Oven Program: 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Detector: EI source at 230°C, scanning m/z 50–550.

Comparative Degradation Data

To objectively evaluate the structural stability of 2-EPC, we compared its degradation profile against Isoniazid (pyridine-4-carbohydrazide). The quantitative results (measured via Total Ion Chromatogram peak area normalization) are summarized below.

Table 1: Comparative Degradation Yields and Primary Products

Stress Condition2-EPC Degradation (%)Isoniazid Degradation (%)Primary 2-EPC Degradant Identified (via GC-MS)Mechanistic Rationale
0.1 N HCl (60°C) 8.4%19.2%2-Ethoxynicotinic acid (TMS ester)The ortho-ethoxy group provides steric shielding to the hydrazide carbonyl, significantly slowing acid-catalyzed hydrolysis compared to the unhindered Isoniazid.
0.1 N NaOH (60°C) 11.2%22.5%2-Ethoxynicotinic acid (TMS ester)Steric hindrance similarly protects against nucleophilic (OH⁻) attack at the carbonyl carbon.
3% H₂O₂ (RT) 18.5%7.1%2-Ethoxypyridine-1-oxide-3-carbohydrazideThe electron-donating resonance of the ethoxy group enriches electron density on the pyridine nitrogen, making it highly susceptible to electrophilic oxidation.
Thermal (80°C) 2.1%3.4%2-Hydroxypyridine-3-carbohydrazideMinor thermal cleavage of the ether linkage (-Et loss). Highly stable overall.
Photolytic (Light) 4.5%5.8%Unidentified polymeric speciesMinimal breakdown; standard radical quenching observed.

Mechanistic Pathway Analysis

The comparative data reveals a critical structural trade-off. While the 2-ethoxy substitution drastically improves hydrolytic stability (acid/base) via steric shielding, it introduces a vulnerability to oxidative stress.

The electron-donating nature of the oxygen atom in the ethoxy group pushes electron density into the pyridine ring. This makes the pyridine nitrogen highly nucleophilic, rapidly reacting with peroxides to form an N-oxide derivative. Understanding this causality dictates formulation strategies: APIs utilizing the 2-EPC building block must be formulated with robust antioxidants or packaged in oxygen-impermeable blister packs, whereas moisture control (hydrolysis) is less critical than it would be for Isoniazid analogs.

Degradation API 2-Ethoxypyridine-3-carbohydrazide Acid Acid/Base Hydrolysis API->Acid Ox Oxidative Stress (H2O2) API->Ox Heat Thermal Stress (80°C) API->Heat Deg1 2-Ethoxynicotinic Acid (TMS Ester) Acid->Deg1 Hydrazide Cleavage Deg2 Pyridine N-Oxide Derivative Ox->Deg2 Electrophilic Attack Deg3 2-Hydroxypyridine-3- carbohydrazide Heat->Deg3 Ether Cleavage (-Et)

Fig 2: Primary degradation pathways of 2-Ethoxypyridine-3-carbohydrazide.

Conclusion

For researchers integrating pyridine-3-carbohydrazides into drug discovery pipelines, 2-Ethoxypyridine-3-carbohydrazide offers a superior hydrolytic stability profile compared to standard unsubstituted analogs. However, GC-MS profiling definitively proves that this stability comes at the cost of oxidative vulnerability. By employing rigorous, derivatization-backed GC-MS methodologies, development professionals can accurately map these degradation pathways early in the CMC (Chemistry, Manufacturing, and Controls) process, ensuring regulatory compliance and optimal formulation design.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories URL:[Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects YouTube (ResolveMass Laboratories) URL:[Link]

  • A practical guide to forced degradation and stability studies for drug substances Onyx Scientific URL:[Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Nimbus Therapeutics / ACS Publications URL:[Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization MDPI - Metabolites URL:[Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis Validation of 2-Ethoxypyridine-3-carbohydrazide for Pharmaceutical Quality Control

Abstract In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's identity and purity is a cornerstone of regulatory compliance and drug safety. 2-Ethoxypyridine-3-carbohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's identity and purity is a cornerstone of regulatory compliance and drug safety. 2-Ethoxypyridine-3-carbohydrazide, a heterocyclic compound with potential as a key intermediate in drug synthesis, requires rigorous analytical characterization. This guide provides an in-depth comparison of elemental analysis data for newly synthesized batches of this compound. We will explore the theoretical basis, present a robust validation protocol rooted in the principles of the Dumas method, and contextualize the results within the internationally recognized ICH Q2(R1) guidelines. Furthermore, this guide will compare the utility of elemental analysis against other common analytical techniques, offering researchers and drug development professionals a comprehensive framework for validating the stoichiometric integrity of their synthesized compounds.

The Imperative of Stoichiometric Integrity: Theoretical Composition

Before any experimental validation can commence, a theoretical baseline must be established. Elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, and nitrogen within a sample, which are then compared against the calculated values derived from the compound's molecular formula.

The chemical structure of 2-Ethoxypyridine-3-carbohydrazide is derived from its name: a pyridine ring substituted with an ethoxy group at the second position and a carbohydrazide group at the third. This corresponds to the molecular formula: C₈H₁₁N₃O₂ .

Calculation of Theoretical Elemental Composition:

  • Molecular Weight (MW):

    • Carbon (C): 8 × 12.011 = 96.088 g/mol

    • Hydrogen (H): 11 × 1.008 = 11.088 g/mol

    • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

    • Oxygen (O): 2 × 15.999 = 31.998 g/mol

    • Total MW = 181.195 g/mol

  • Theoretical Mass Percentages (%):

    • %C = (96.088 / 181.195) × 100 = 53.03%

    • %H = (11.088 / 181.195) × 100 = 6.12%

    • %N = (42.021 / 181.195) × 100 = 23.19%

This theoretical composition is the gold standard against which all experimental results for synthesized batches of 2-Ethoxypyridine-3-carbohydrazide must be validated.

The Engine of Validation: CHN Combustion Analysis

The most prevalent method for determining carbon, hydrogen, and nitrogen content is automated elemental analysis based on the Pregl-Dumas method, which involves high-temperature combustion.[1][2]

Principle of Operation: A precisely weighed sample undergoes "flash combustion" in an oxygen-rich environment at temperatures exceeding 1000°C.[3] This process quantitatively converts the elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx).[4] These gases are then passed through a reduction chamber containing heated copper to convert the NOx into elemental nitrogen gas (N₂).[3] The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD), which measures the concentration of each gas.[5]

Experimental Workflow: Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Homogenize Batch Sample p2 Weigh 1-3 mg into Tin Capsule p1->p2 p3 Seal and Place in Autosampler p2->p3 a1 Flash Combustion (>1000°C in O₂) p3->a1 a2 Reduction over Copper (NOx → N₂) a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (TCD) a3->a4 d1 Integration of Detector Signal a4->d1 d2 Calculation of %C, %H, %N (vs. Standard) d1->d2 d3 Validation Against Theoretical Values d2->d3

Caption: Workflow for CHN Elemental Analysis.

Standard Operating Protocol for Validation

This protocol is designed to be self-validating by incorporating system suitability checks and adhering to established analytical principles.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes the instrument's response factor.

  • Sample Preparation:

    • Ensure the synthesized batch of 2-Ethoxypyridine-3-carbohydrazide is homogenous and completely dry, as residual solvent or water will skew results.

    • Accurately weigh 1-3 mg of the sample into a clean tin capsule. Record the weight precisely.

    • Seal the capsule to ensure no loss of sample.

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze the certified standard multiple times (n=3) to confirm system precision and accuracy.

    • Analyze each synthesized batch sample in triplicate (n=3) to assess intra-batch homogeneity and precision.

  • Data Evaluation and Acceptance Criteria:

    • The primary acceptance criterion for purity is the deviation of the experimental mean value from the theoretical value. For pharmaceutical compounds, a deviation of ±0.4% is widely considered acceptable.[6]

    • The relative standard deviation (RSD) of the triplicate measurements for each batch should be ≤2.0% to demonstrate method precision.

Comparative Analysis of Synthesized Batches

To illustrate the validation process, consider the elemental analysis results from three independently synthesized batches of 2-Ethoxypyridine-3-carbohydrazide.

ParameterTheoretical ValueBatch A (Found)Deviation (A)Batch B (Found)Deviation (B)Batch C (Found)Deviation (C)
% Carbon 53.03%52.89%-0.14%53.11%+0.08%53.65%+0.62%
% Hydrogen 6.12%6.15%+0.03%6.09%-0.03%6.31%+0.19%
% Nitrogen 23.19%23.08%-0.11%23.25%+0.06%22.95%-0.24%
Batch Status -PASS -PASS -FAIL -

Interpretation of Results:

  • Batches A and B: The experimental values for C, H, and N fall well within the ±0.4% acceptance window. This provides strong evidence that these batches consist of the target compound at a high degree of purity. The minor deviations are attributable to acceptable instrumental and experimental variance.

  • Batch C: The carbon content of 53.65% shows a deviation of +0.62%, which exceeds the acceptance limit. This result indicates a potential purity issue. The elevated carbon and hydrogen, coupled with slightly lower nitrogen, could suggest the presence of a carbon-rich impurity, possibly a residual solvent from purification that was not fully removed. This batch would be flagged for further investigation and re-purification.

This direct comparison is a critical quality control checkpoint, providing a clear pass/fail outcome based on fundamental chemical principles.

Contextualizing Validation: Comparison with Other Analytical Techniques

While elemental analysis is a powerful tool for confirming stoichiometric formula, a comprehensive characterization relies on a suite of orthogonal techniques. The validation of a compound like 2-Ethoxypyridine-3-carbohydrazide is best achieved by integrating data from multiple analytical sources.

center Full Compound Characterization ea Elemental Analysis (CHN) center->ea Confirms Stoichiometry hplc HPLC-UV center->hplc Quantifies Purity & Impurities ms Mass Spectrometry (MS) center->ms Confirms Molecular Weight nmr NMR Spectroscopy center->nmr Confirms Chemical Structure

Caption: Complementary roles of analytical techniques.

TechniquePrimary PurposeAdvantages for 2-Ethoxypyridine-3-carbohydrazideLimitations
Elemental Analysis Confirms elemental composition and stoichiometric formula.Provides fundamental proof of identity; highly accurate and precise for bulk sample purity.Does not distinguish between isomers; insensitive to impurities with similar elemental composition.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the main compound and any impurities.Excellent for determining purity levels (e.g., >99%); can detect and quantify process-related impurities and degradation products.Purity is relative (% area) and requires a reference standard for absolute quantification.
Mass Spectrometry (MS) Determines the molecular weight of the compound.Confirms the molecular mass (181.195 Da), providing orthogonal confirmation of the molecular formula.Does not typically provide quantitative purity information on its own.
Nuclear Magnetic Resonance (NMR) Elucidates the precise chemical structure and connectivity of atoms.Provides unambiguous structural confirmation by showing the specific hydrogen and carbon environments, confirming the ethoxy, pyridine, and carbohydrazide moieties.Less sensitive for quantifying minor impurities compared to HPLC.

The validation of 2-Ethoxypyridine-3-carbohydrazide is not a matter of choosing one technique over another. Instead, it is about building a logical, self-validating system. Elemental analysis confirms the correct atoms are present in the correct ratios, MS confirms they add up to the correct total mass, NMR confirms they are connected in the correct way, and HPLC confirms the purity of the bulk sample.

Conclusion

The validation of synthesized batches of 2-Ethoxypyridine-3-carbohydrazide through elemental analysis is a non-negotiable step in the quality control pipeline for drug development. It serves as a foundational check of chemical identity and purity. By establishing a clear protocol based on the principles of flash combustion and adhering to internationally recognized validation standards like ICH Q2(R1), researchers can generate trustworthy and reproducible data.[7][8] As demonstrated, comparing experimental results against the theoretical composition provides a clear and decisive metric for batch acceptance. When integrated with complementary techniques such as HPLC and MS, elemental analysis forms part of a powerful analytical toolkit that ensures the integrity and quality of pharmaceutical intermediates, ultimately safeguarding the path to safe and effective therapeutics.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Indian Institute of Technology Bombay. CHNS (O) Analyzer. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?. [Link]

  • Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Spectroscopy Online. (2026). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Miniyar, P. B., & Makhija, S. J. (2010). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 2(1), 43-47. [Link]

  • Hameed, A., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(6).
  • Abdelgawad, M. A., et al. (2024). Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study. Scientific Reports, 14(1), 1-18. [Link]

  • Ataman Kimya. Carbohydrazide. [Link]

  • PubChem. 2-Ethoxy-3-methoxypyridine. [Link]

  • Al-Hamdani, A. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Journal of Chemistry, 2022. [Link]

  • Jackson, K. E., et al. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 26(5), 1507-1512. [Link]

  • NIST. Carbohydrazide. [Link]

  • Wikipedia. Carbohydrazide. [Link]

  • Mohamed, G. G., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Journal of Molecular Structure, 1253, 132278. [Link]

  • Boas, M. A. C., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1956-1967. [Link]

  • Hameed, A., et al. (2013). N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1672. [Link]

  • Hameed, A., et al. (2013). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 36(8), 1121-1126. [Link]

Sources

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